Product packaging for (1-Methylpyrrolidin-3-yl)methanamine(Cat. No.:CAS No. 13005-11-3)

(1-Methylpyrrolidin-3-yl)methanamine

Cat. No.: B088376
CAS No.: 13005-11-3
M. Wt: 114.19 g/mol
InChI Key: BAOBZCAXECCBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Methylpyrrolidin-3-yl)methanamine is a valuable chiral pyrrolidine-based building block in medicinal chemistry and organic synthesis. This scaffold is particularly significant in the development of novel therapeutic agents, serving as a key intermediate for the synthesis of complex bioactive molecules . The global market for such high-purity intermediates is experiencing robust growth, driven by rising demand from the pharmaceutical sector . Specific research has demonstrated the application of this pyrrolidine derivative in the discovery of potent heterocyclic compounds. Notably, it is utilized in the synthesis of orexin receptor agonists, which are being investigated for the treatment of sleep disorders such as narcolepsy . Its structural features make it a versatile precursor for constructing molecules that interact with central nervous system targets, offering researchers a critical starting point for drug discovery programs. The consistent demand and ongoing innovation in synthesis processes underscore its importance as a reliable intermediate for advanced research and development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B088376 (1-Methylpyrrolidin-3-yl)methanamine CAS No. 13005-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBZCAXECCBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589600
Record name 1-(1-Methylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13005-11-3
Record name 1-Methyl-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13005-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylpyrrolidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: (1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpyrrolidin-3-yl)methanamine, with CAS number 13005-11-3, is a substituted pyrrolidine derivative. The pyrrolidine ring is a core scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. This document provides a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, proposed synthesis and analytical methodologies, and potential areas of biological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13005-11-3PubChem[1]
Molecular Formula C₆H₁₄N₂PubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 1-Methyl-3-(aminomethyl)pyrrolidine, 3-Aminomethyl-1-methylpyrrolidinePubChem[1]
Boiling Point 134.7 °C at 760 mmHg (Predicted)Chemical Supplier Data
Density 0.917 g/cm³ (Predicted)Chemical Supplier Data
Flash Point 36.3 °C (Predicted)Chemical Supplier Data
XLogP3 -0.3PubChem[1]
Topological Polar Surface Area (TPSA) 29.3 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Purification

Proposed Experimental Protocol: Reduction of 1-Methylpyrrolidine-3-carbonitrile

This proposed protocol is based on established procedures for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Materials and Reagents:

  • 1-Methylpyrrolidine-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 1-methylpyrrolidine-3-carbonitrile in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow start Start setup Reaction Setup: - Dry glassware under N2 - Charge with LiAlH4 in THF start->setup addition Addition of Reactant: - Dissolve 1-methylpyrrolidine-3-carbonitrile in THF - Add dropwise at 0 °C setup->addition reaction Reaction: - Warm to RT, then reflux - Monitor completion (TLC/GC-MS) addition->reaction quench Quenching: - Cool to 0 °C - Sequentially add H2O, NaOH(aq), H2O reaction->quench workup Work-up: - Filter precipitate - Wash with Et2O - Dry combined filtrates quench->workup purification Purification: - Concentrate under vacuum - Vacuum distillation workup->purification end End Product: This compound purification->end

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A specific HPLC method for this compound has not been published. However, a method development workflow can be proposed based on the analysis of structurally similar compounds. Due to the chiral nature of the molecule, chiral HPLC is necessary for enantiomeric separation.

Proposed HPLC Method Development Workflow:

  • Column Screening: Screen various chiral stationary phases (CSPs), such as polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based columns.

  • Mobile Phase Optimization:

    • Normal Phase: Use mixtures of alkanes (e.g., hexane) and alcohols (e.g., ethanol, isopropanol) with a basic additive like diethylamine (DEA) to improve peak shape.

    • Reversed-Phase: Employ aqueous buffers with organic modifiers like acetonitrile or methanol.

  • Parameter Optimization: Optimize flow rate, column temperature, and injection volume to achieve baseline separation of the enantiomers.

  • Detection: Utilize UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like a mass spectrometer (LC-MS).

Workflow for Chiral HPLC Method Development:

HPLC_Method_Development start Start: Racemic this compound csp_screening Chiral Stationary Phase (CSP) Screening - Polysaccharide-based - Macrocyclic glycopeptide-based start->csp_screening mobile_phase_opt Mobile Phase Optimization - Normal Phase (Hexane/Alcohol/DEA) - Reversed-Phase (Aqueous/Organic) csp_screening->mobile_phase_opt parameter_opt Parameter Optimization - Flow Rate - Temperature - Injection Volume mobile_phase_opt->parameter_opt detection Detection Method - UV (e.g., 210 nm) - Mass Spectrometry (MS) parameter_opt->detection validation Method Validation - Linearity, Precision, Accuracy, Robustness detection->validation end Validated Chiral HPLC Method validation->end

Caption: Workflow for the development of a chiral HPLC method.

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted data and analysis of similar structures can provide an expected spectroscopic profile.

Table 2: Predicted and Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group (singlet), methylene protons on the pyrrolidine ring (multiplets), the methine proton at the 3-position (multiplet), and the aminomethyl protons (broad singlet, exchangeable with D₂O).
¹³C NMR Resonances for the N-methyl carbon, the three distinct methylene carbons of the pyrrolidine ring, the methine carbon at the 3-position, and the aminomethyl carbon.
Mass Spectrometry (MS) Predicted [M+H]⁺ of 115.1233.[2] Common fragmentation pathways for aliphatic amines include α-cleavage, leading to the loss of radicals adjacent to the nitrogen atoms.

Biological Activity and Potential Applications

Specific biological activity data for this compound is limited in the public domain. However, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).

Derivatives of 3-aminomethylpyrrolidine have been explored for their potential as ligands for various receptors, including:

  • Dopamine Receptors: The pyrrolidine moiety is present in ligands targeting dopamine D2 and D3 receptors, which are implicated in neurological and psychiatric disorders.

  • Muscarinic Acetylcholine Receptors: Substituted pyrrolidines are also known to interact with muscarinic receptors, which are targets for cognitive disorders and other conditions.

Given its structural features, this compound could serve as a valuable building block or a starting point for the synthesis of novel compounds with potential activity at these or other CNS targets. Further pharmacological screening is required to elucidate its specific biological profile.

Signaling Pathway Exploration Logic:

Biological_Screening_Logic compound This compound primary_screening Primary Screening: Receptor Binding Assays compound->primary_screening dopamine_receptors Dopamine Receptors (D1, D2, D3, D4, D5) primary_screening->dopamine_receptors muscarinic_receptors Muscarinic Receptors (M1, M2, M3, M4, M5) primary_screening->muscarinic_receptors other_cns_targets Other CNS Targets (e.g., Serotonin, Adrenergic) primary_screening->other_cns_targets functional_assays Functional Assays (for active compounds) dopamine_receptors->functional_assays muscarinic_receptors->functional_assays other_cns_targets->functional_assays agonist_antagonist Determine Agonist/Antagonist/Modulator Activity functional_assays->agonist_antagonist downstream_signaling Investigate Downstream Signaling Pathways (e.g., cAMP, Ca2+ mobilization) agonist_antagonist->downstream_signaling in_vivo_studies In Vivo Studies (if promising in vitro profile) downstream_signaling->in_vivo_studies

Caption: Logical workflow for investigating the biological activity of the compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[1]

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a chiral building block with potential applications in medicinal chemistry, particularly for the development of novel CNS-active agents. While detailed experimental data for this specific compound is scarce in publicly available literature, this technical guide provides a consolidated overview of its known properties and outlines logical and established methodologies for its synthesis, analysis, and biological evaluation. Researchers and drug development professionals can use this information as a foundation for further investigation and incorporation of this scaffold into their research programs.

References

molecular structure of (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpyrrolidin-3-yl)methanamine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug development. The pyrrolidine scaffold is a key structural motif in a wide array of biologically active compounds, including alkaloids and synthetic pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectroscopic data for this compound. Additionally, a potential biological signaling pathway is presented based on the activity of analogous compounds.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a central pyrrolidine ring N-substituted with a methyl group and bearing a methanamine substituent at the 3-position.

IdentifierValue
IUPAC Name This compound[3]
SMILES CN1CCC(C1)CN[3]
InChI Key BAOBZCAXECCBQL-UHFFFAOYSA-N[3]
CAS Number 13005-11-3[3]
Molecular Formula C₆H₁₄N₂[3]

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

PropertyValue
Molecular Weight 114.19 g/mol [3]
Monoisotopic Mass 114.115698455 Da[3]
Topological Polar Surface Area 29.3 Ų[3]
XLogP3-AA -0.3[3]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Synthesis and Purification: A Representative Protocol

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification start 1-Methylpyrrolidin-3-one step1 Reductive Amination (e.g., with NH3, NaBH3CN) start->step1 intermediate 3-Amino-1-methylpyrrolidine step1->intermediate extraction Solvent Extraction intermediate->extraction step2 Reduction of Amide/Nitrile (Alternative Route) drying Drying of Organic Phase extraction->drying concentration Rotary Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography final_product This compound chromatography->final_product

Caption: A representative workflow for the synthesis and purification of this compound.

Detailed Protocol

Step 1: Reductive Amination of 1-Methylpyrrolidin-3-one

  • Reaction Setup: To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10.0 eq).

  • Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour to hydrolyze any remaining reducing agent. Basify the solution to pH >12 with solid NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-1-methylpyrrolidine.

Step 2: Conversion to this compound

This step outlines a conceptual pathway as direct conversion methods can be complex. A common route involves the conversion of a carboxylic acid or nitrile at the 3-position, which would then be reduced.

A more direct, albeit potentially lower-yielding, approach could involve a variation of the Leuckart-Wallach reaction or similar reductive amination techniques using formaldehyde and a suitable nitrogen source, followed by reduction. However, a more controlled synthesis would likely involve the protection of the amine, introduction of a one-carbon unit, and subsequent deprotection and reduction.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide to prevent streaking.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~2.8 - 2.6m2H-CH₂-N(CH₃)- (H-5)
~2.7 - 2.5m2H-CH₂-NH₂
~2.4s3H-N-CH₃
~2.4 - 2.2m1H-CH- (H-3)
~2.2 - 2.0m2H-CH₂-N(CH₃)- (H-2)
~1.9 - 1.7m1H-CH₂- (H-4)
~1.5 - 1.3m1H-CH₂- (H-4)
~1.2br s2H-NH₂
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~60-CH₂-N(CH₃)- (C-5)
~57-CH₂-N(CH₃)- (C-2)
~48-CH₂-NH₂
~42-N-CH₃
~38-CH- (C-3)
~30-CH₂- (C-4)
Mass Spectrometry
m/zInterpretation
114[M]⁺• (Molecular Ion)
99[M - CH₃]⁺
84[M - CH₂NH₂]⁺
70[M - C₂H₄N]⁺
57[C₄H₉]⁺ or [C₃H₇N]⁺
44[C₂H₆N]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3250Medium, BroadN-H Stretch (Amine)
~2950 - 2800StrongC-H Stretch (Aliphatic)
~1600MediumN-H Bend (Amine Scissoring)
~1460MediumC-H Bend (Methylene)
~1100MediumC-N Stretch

Potential Biological Activity and Signaling Pathway

Substituted pyrrolidines are known to interact with various biological targets. Notably, compounds with a pyrrolidine scaffold have been identified as antagonists of the histamine H3 receptor and as ligands for nicotinic acetylcholine receptors.[8][9][10]

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Antagonists of the H3 receptor increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness, cognition, and other neurological effects.

The following diagram illustrates the general signaling pathway of a Gαi-coupled receptor like the histamine H3 receptor and the effect of an antagonist.

G cluster_receptor Histamine H3 Receptor Signaling cluster_antagonist Effect of Antagonist cluster_outcome Downstream Effect H3R Histamine H3 Receptor (Gαi-coupled) G_protein G Protein (αi, β, γ) H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Increased_Release Increased Neurotransmitter Release cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine) PKA->Neurotransmitter_Release Modulation Antagonist This compound (Potential Antagonist) Antagonist->H3R Blockade Antagonist->Increased_Release Leads to

Caption: A potential signaling pathway for this compound as a histamine H3 receptor antagonist.

Conclusion

This compound is a molecule of interest for further investigation in drug discovery, particularly in the context of CNS disorders. This guide provides foundational information for researchers, including its chemical identity, predicted properties, a representative synthetic approach, and potential biological targets. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Methylpyrrolidin-3-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a conceptual workflow for its biological evaluation.

Chemical Identity and Nomenclature

The compound with the structural formula C₆H₁₄N₂ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This nomenclature clearly defines the saturated five-membered nitrogen-containing ring (pyrrolidine) with a methyl group on the nitrogen atom (position 1) and a methanamine substituent at position 3.

A variety of synonyms are used in commercial and scientific literature to refer to this compound. These are crucial to recognize for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

TypeIdentifier
IUPAC Name This compound
CAS Number 13005-11-3
Other Names 1-Methyl-3-(aminomethyl)pyrrolidine
C-(1-Methyl-pyrrolidin-3-yl)-methylamine
3-Pyrrolidinemethanamine, 1-methyl-
(1-methyl-3-pyrrolidinyl)methanamine
1-Methylpyrrolidine-3-methanamine
3-Aminomethyl-1-methylpyrrolidine

Physicochemical Properties

A summary of key computed physicochemical properties of this compound is provided below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
XLogP3-AA -0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 114.115698455 Da
Monoisotopic Mass 114.115698455 Da
Topological Polar Surface Area 29.3 Ų
Heavy Atom Count 8
Complexity 72.9

Synthesis Protocol

Experimental Protocol: Synthesis of this compound

Step 1: Mesylation of 1-Methylpyrrolidin-3-ol

  • To a stirred solution of 1-methylpyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Cyanation of the Mesylate Intermediate

  • Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring for the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography on silica gel to obtain 1-methylpyrrolidine-3-carbonitrile.

Step 3: Reduction of the Nitrile to the Amine

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of 1-methylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the nitrile is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation under reduced pressure to obtain the final compound.

Logical Workflow for Synthesis and Biological Evaluation

Given the utility of the pyrrolidine scaffold in drug discovery, a logical workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives is presented. This workflow illustrates a common path from chemical synthesis to the identification of a potential drug candidate.

G cluster_synthesis Synthesis Phase cluster_screening Biological Evaluation Phase start Starting Materials (e.g., 1-Methylpyrrolidin-3-ol) step1 Functional Group Transformation start->step1 step2 Introduction of Aminomethyl Precursor step1->step2 step3 Reduction to Primary Amine step2->step3 product This compound step3->product library Derivative Library Synthesis product->library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation (Dose-Response) hit_id->hit_val lead_opt Lead Optimization (SAR Studies) hit_val->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A workflow diagram illustrating the synthesis and potential biological screening of this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided information on its chemical properties, a detailed synthetic protocol, and a conceptual framework for its biological evaluation are intended to facilitate further investigation and application of this compound in drug discovery and development.

References

(1-Methylpyrrolidin-3-yl)methanamine: A Comprehensive Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazard information for (1-Methylpyrrolidin-3-yl)methanamine. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of key procedures.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C6H14N2.[1] The following table summarizes its key chemical and physical properties. It is important to note that some of these values are predicted and should be used with caution.

PropertyValueSource
Molecular Weight 114.19 g/mol PubChem[1]
CAS Number 13005-11-3PubChem[1]
Boiling Point 134.7°C (Predicted)ChemicalBook
Density 0.917 g/cm³ (Predicted)ChemicalBook
Flash Point 36.3°CLookChem[2]
Molecular Formula C₆H₁₄N₂PubChem[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementPictogram
Flammable liquidsCategory 3H226: Flammable liquid and vapor🔥
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damagecorrosive

Source: ECHA C&L Inventory[1]

Signal Word: Danger[1]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements: A comprehensive list of precautionary statements (P-statements) is provided by the ECHA C&L Inventory and includes measures for prevention, response, storage, and disposal.[1]

Toxicological Information

The GHS classification of Skin Corrosion/Irritation Category 1B indicates that the substance causes irreversible damage to the skin. This classification is based on standardized tests, the methodologies of which are detailed in Section 4.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the toxicological and hazard profile of a chemical such as this compound, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irritation or corrosion when applied to the skin.

Principle: A single dose of the test substance is applied to the skin of an animal, typically an albino rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation of the Animal: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of the Test Substance: An amount of 0.5 mL (for a liquid) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema. Observations are recorded at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored based on a standardized grading scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

Principle: A single dose of the test substance is applied to one eye of an animal, with the untreated eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application: A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of corneal opacity, iritis, and conjunctival redness and chemosis are scored.

  • Reversibility: The reversibility of any observed effects is also assessed over a period of up to 21 days.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Take precautionary measures against static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

FirstAid cluster_Exposure Exposure Type cluster_Action Immediate Action cluster_Medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. Provide artificial respiration if not breathing. Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. EyeContact->RinseEyes Ingestion Ingestion DoNotInduceVomiting Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Ingestion->DoNotInduceVomiting SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention RinseEyes->SeekMedicalAttention SpillResponse Start Spill Occurs Evacuate Evacuate unnecessary personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate IgnitionSources Eliminate all ignition sources Ventilate->IgnitionSources PPE Wear appropriate PPE IgnitionSources->PPE Contain Contain the spill with inert absorbent material (e.g., sand, earth) PPE->Contain Collect Collect the absorbed material into a suitable container for disposal Contain->Collect Clean Clean the spill area thoroughly Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations Clean->Dispose End Spill Cleaned Dispose->End

References

The Pyrrolidine Core: A Technical Guide to the Discovery, History, and Significance of Pyrrolidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of pyrrolidine alkaloids, a significant class of nitrogen-containing heterocyclic compounds. From their initial isolation in the 19th century to their role as precursors in complex syntheses and as modulators of critical signaling pathways, this document traces the scientific journey that has cemented their importance in pharmacology and drug development. It offers a structured overview of key historical milestones, detailed experimental context, quantitative biological data, and the intricate signaling pathways they influence.

A History Forged in Nature: The Discovery of Pyrrolidine Alkaloids

The story of pyrrolidine alkaloids begins in the late 19th century, amidst the burgeoning field of natural product chemistry. These compounds, characterized by a five-membered nitrogen-containing ring, were first encountered as components of psychoactive and medicinal plants that had been used by indigenous cultures for centuries.

The first simple pyrrolidine alkaloids to be isolated and identified were hygrine and cuscohygrine . In 1889, the renowned German chemist Carl Liebermann, while investigating the constituents of coca leaves (Erythroxylum coca), isolated these two alkaloids alongside the more famous cocaine.[1][2] Hygrine was extracted as a thick, pungent yellow oil.[1]

Another pivotal molecule in this class, although technically a pyridine-pyrrolidine, is nicotine . Its history predates that of hygrine, with French scientist Vauquelin first observing a volatile, alkaline substance in tobacco juice in 1809.[3] However, it was not until 1828 that two German chemists, Posselt and Reimann, successfully isolated and purified nicotine.[3][4] They named it in honor of Jean Nicot, the French ambassador who introduced tobacco to France in the 16th century.[3]

These early discoveries laid the groundwork for understanding a new class of bioactive molecules. The initial focus was on isolation from natural sources and basic characterization, a challenging task given the analytical tools of the era.

G cluster_19th_century 19th Century Milestones cluster_20th_century 20th Century Developments vauquelin 1809 Vauquelin observes 'alkali active product' in tobacco juice posselt_reimann 1828 Posselt & Reimann isolate Nicotine vauquelin->posselt_reimann Isolation melsens 1843 Melsens determines Nicotine's empirical formula posselt_reimann->melsens Characterization pinner 1895 Adolf Pinner elucidates Nicotine's structure melsens->pinner Structural Work liebermann 1889 Carl Liebermann isolates Hygrine & Cuscohygrine liebermann->pinner Related Discovery willstatter 1901 Willstätter's synthesis of Tropinone (related structure) pinner->willstatter Synthetic Era Begins robinson 1917 Robinson's biomimetic synthesis of Tropinone willstatter->robinson Improved Synthesis synthesis_cusco 1949 First synthesis of Cuscohygrine reported robinson->synthesis_cusco Further Synthesis

Caption: A timeline of key discoveries in pyrrolidine alkaloid history.

Deducing the Core: Structural Elucidation and Synthesis

Determining the chemical structure of these newly discovered alkaloids was a significant intellectual challenge that relied on classical methods of organic chemistry, including degradation reactions and, ultimately, total synthesis.

The structure of nicotine was definitively established by Adolf Pinner in 1895.[3] His work involved a series of oxidative degradation experiments. By treating nicotine with oxidizing agents like potassium permanganate or chromic acid, he obtained nicotinic acid (pyridine-3-carboxylic acid).[5][6] This crucial result demonstrated that nicotine contained a pyridine ring substituted at the 3-position.[5] Further degradation studies, which yielded pyrrole and methylamine, suggested the side chain was an N-methylpyrrolidine ring attached at its 2-position to the pyridine core.[5]

The structural elucidation of hygrine followed a similar logic. Oxidation of hygrine with chromic acid yielded hygrinic acid.[7] When subjected to dry distillation, hygrinic acid produced N-methylpyrrolidine, confirming the presence of this core structure.[7] The ease with which hygrinic acid decarboxylated suggested the carboxylic acid group was at the 2-position.[7] This implied that in hygrine, a C₃H₅O side chain must be attached to the C-2 position of the N-methylpyrrolidine nucleus.[7]

The ultimate proof of any proposed structure in this era was its total synthesis. The early 20th century saw monumental achievements in this area. While not a simple pyrrolidine, the work of Richard Willstätter on the related tropane alkaloid skeleton was foundational. His synthesis of tropinone in 1901, a key intermediate for cocaine, was a landmark achievement that spanned numerous steps with a low overall yield.[8][9] This work provided crucial insights into the chemistry of related bicyclic alkaloids.[8][10] In 1917, Robert Robinson developed a remarkably efficient, one-pot biomimetic synthesis of tropinone, which remains a classic example in organic synthesis.[9]

The first enantioselective synthesis of cuscohygrine was reported much later, showcasing the evolution of synthetic chemistry.[11] Similarly, the synthesis of racemic hygrine was achieved via the condensation of γ-methylaminobutyraldehyde with ethyl acetoacetate, confirming the structure proposed by degradation studies.[7][12]

G cluster_elucidation Classical Structure Elucidation Workflow (e.g., Hygrine) start Isolated Alkaloid (Hygrine, C₈H₁₅NO) oxidation Oxidation (e.g., with CrO₃) start->oxidation product1 Product 1: Hygrinic Acid (C₆H₁₁NO₂) oxidation->product1 distillation Dry Distillation product1->distillation product2 Product 2: N-methylpyrrolidine distillation->product2 deduction1 Deduction: Presence of an N-methylpyrrolidine core. product2->deduction1 deduction2 Deduction: Side chain at C-2 is C₃H₅O (acetonyl group) deduction1->deduction2 synthesis Confirmation by Total Synthesis deduction2->synthesis

Caption: Logical workflow for the classical structural elucidation of hygrine.

Biological Activity and Signaling Pathways

Pyrrolidine alkaloids exert their biological effects primarily through interaction with the nervous system. The most well-studied example is nicotine, which acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[10][13] Cuscohygrine has also been suggested to act as an nAChR agonist.[4]

The Nicotinic Acetylcholine Receptor (nAChR) Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[9] When an agonist like nicotine binds to the nAChR, it induces a conformational change that opens the channel, allowing an influx of cations, primarily Na⁺ and Ca²⁺.[13]

This initial influx leads to rapid depolarization of the cell membrane, an excitatory response.[13] However, the downstream signaling is more complex, particularly the pathways triggered by Ca²⁺ influx. Sustained stimulation of nAChRs, especially the α7 subtype which has high calcium permeability, can activate intracellular signaling cascades that promote neuronal survival and neuroprotection.[10][13]

Key signaling pathways activated by nAChR stimulation include:

  • PI3K/Akt Pathway: The influx of calcium can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[10][13]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, can also be activated. This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.

G cluster_pathway Nicotinic Acetylcholine Receptor (nAChR) Signaling nicotine Nicotine (Agonist) nAChR α4β2 / α7 nAChR (Ligand-Gated Ion Channel) nicotine->nAChR Binds to receptor channel_opening Channel Opening nAChR->channel_opening ion_influx Na⁺ / Ca²⁺ Influx channel_opening->ion_influx depolarization Membrane Depolarization (Excitatory Response) ion_influx->depolarization pi3k PI3K ion_influx->pi3k Ca²⁺ activates ras Ras ion_influx->ras Ca²⁺ activates akt Akt (Protein Kinase B) pi3k->akt Activates apoptosis Inhibition of Apoptosis akt->apoptosis Leads to raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_transcription Gene Transcription (Survival, Proliferation) erk->gene_transcription Leads to

Caption: Simplified signaling pathway upon nicotine binding to nAChRs.

Quantitative Data Summary

Quantitative analysis of the biological activity and natural occurrence of pyrrolidine alkaloids is essential for pharmacology and toxicology. The following tables summarize key data for nicotine and hygrine. Data for the direct receptor binding affinity of hygrine and cuscohygrine are not widely reported in the literature.

Table 1: Receptor Binding Affinities of Nicotine

CompoundTarget ReceptorRadioligandDissociation Constant (KD)Inhibition Constant (Ki)Source
(-)-NicotineHuman Brain nAChR (Site 1)[³H]-Nicotine8.1 nM-[14]
(-)-NicotineHuman Brain nAChR (Site 2)[³H]-Nicotine86 nM-[14]
(-)-NicotineHuman α4β2 nAChR[³H]-Epibatidine-0.94 nM (9.4 x 10⁻¹⁰ M)[15]
AcetylcholineHuman α4β2 nAChR-106 µM-[7]

Table 2: Natural Occurrence of Pyrrolidine Alkaloids

CompoundPlant SourceConcentrationSource
HygrineCoca Leaves (Erythroxylum coca)~0.2% of leaf dry weight[1]
NicotineTobacco Leaves (Nicotiana tabacum)0.3% - 5% of leaf dry weight[16]

Experimental Protocols

The isolation and analysis of pyrrolidine alkaloids from natural sources are foundational procedures in their study. The following sections provide detailed methodologies for key experiments.

Protocol: General Extraction of Pyrrolidine Alkaloids from Plant Material

This protocol outlines a standard acid-base extraction method applicable for isolating alkaloids like hygrine and cuscohygrine from coca leaves or nicotine from tobacco.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Erythroxylum coca leaves)

  • 5% Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable non-polar organic solvent like chloroform)

  • 0.5 M Sulfuric Acid (H₂SO₄)

  • Ammonium hydroxide (or concentrated NaOH) for basification

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (1 L)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • pH meter or pH indicator paper

Procedure:

  • Alkalinization: Weigh 100 g of finely powdered, dried plant material and place it into a 1 L beaker. Add 500 mL of 5% NaOH solution and stir the resulting slurry for 30 minutes to convert the alkaloid salts into their free base form.

  • Solvent Extraction: Transfer the slurry to a large separatory funnel. Add 500 mL of diethyl ether and shake vigorously for 10-15 minutes, periodically venting the funnel to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic (ether) layer, containing the free base alkaloids, will typically be the upper layer. Drain the lower aqueous layer and collect the organic layer.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (Step 2 & 3) two more times with 250 mL portions of diethyl ether to maximize recovery.

  • Acidic Back-Extraction: Combine all organic extracts in a clean separatory funnel. Add 200 mL of 0.5 M H₂SO₄. Shake vigorously for 10 minutes. The alkaloids will be protonated and move into the aqueous (acidic) layer as water-soluble salts.

  • Isolate Aqueous Layer: Allow the layers to separate. Drain and collect the lower aqueous layer. The top organic layer, now stripped of alkaloids, can be discarded. Repeat the acidic back-extraction on the organic layer one more time with 100 mL of 0.5 M H₂SO₄ to ensure complete transfer.

  • Liberate Free Base: Combine the acidic aqueous extracts in a beaker placed in an ice bath. While stirring, slowly add concentrated ammonium hydroxide or 10 M NaOH until the pH of the solution reaches 10-11. The alkaloids will precipitate or form an oily layer as they are converted back to their free base form.

  • Final Solvent Extraction: Transfer the basified solution to a separatory funnel and extract three times with 150 mL portions of diethyl ether.

  • Drying and Concentration: Combine the final organic extracts. Dry the solution over anhydrous sodium sulfate for 30 minutes. Filter to remove the drying agent.

  • Isolation: Remove the solvent (diethyl ether) using a rotary evaporator under reduced pressure to yield the crude alkaloid extract. The extract can then be further purified using techniques like chromatography.

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of semi-volatile alkaloids like hygrine and cuscohygrine.

Equipment and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a mass selective detector (MSD).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector. Temperature: 250°C. Injection mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 40-400) for identification. Selected Ion Monitoring (SIM) mode for quantification, using characteristic fragments (e.g., for CUS: m/z 84, 98, 140; for HYG: m/z 84, 98).[17]

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract obtained from Protocol 5.1 in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire data using the parameters specified above.

  • Analysis: Identify peaks by comparing their retention times and mass spectra to those of authentic standards or reference spectra from libraries (e.g., NIST). Quantify by integrating the peak area in SIM mode and comparing to a calibration curve prepared from standards. Note: Thermal degradation of cuscohygrine to hygrine can occur in the GC injector, which must be accounted for during analysis.[17]

References

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique three-dimensional structure and synthetic tractability have made it a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrrolidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in drug discovery and development.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key enzymes in cancer progression, and disruption of cellular signaling pathways.

Data Presentation: Anticancer Activity of Selected Pyrrolidine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidineHCT1168.5 - 15.2[1]
N-Arylpyrrolidine-2,5-dioneMCF-73.1 - 5.8[1]
Pyrrolidinone-hydrazonePPC-110.4[1]
Pyrrolidinone-hydrazoneIGR392.5[1]
1,3,4-oxadiazolethione derivativeA54928.0 (% viability)[1]
4-aminotriazolethione derivativeA54929.6 (% viability)[1]
Tetrazolopyrrolidine-1,2,3-triazole analogue (7a)HeLa0.32[2]
Tetrazolopyrrolidine-1,2,3-triazole analogue (7i)HeLa1.80[2]
2-benzylpyrrolidine derivative (Compound 2)-0.3[3]
4-benzylpiperidine derivative (Compound 1)-1.6[3]
phenethyl-piperazine derivative (Compound 3)-1.2[3]
4-amino-1-benzylpiperidine derivative (Compound 4)-4.0[3]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolidine derivatives have shown significant promise in this area, with various compounds demonstrating potent activity against a range of pathogenic microorganisms.

Data Presentation: Antimicrobial Activity of Selected Pyrrolidine Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Dispiropyrrolidines (4a-d)Bacillus subtilis32
Dispiropyrrolidines (4a-d)Staphylococcus epidermidis32
Spiropyrrolidine derivative (5a)Staphylococcus aureus3.9[4]
Spiropyrrolidine derivatives (5d, 5e, 5h, 5l)Staphylococcus aureus31.5 - 62.5[4]
Spiropyrrolidine derivatives (5h, 5p)Micrococcus luteus31.5 - 62.5[4]
Benzoylaminocarbothioyl pyrrolidines (3b-e)Fungal strains25 - 100[5]
Benzoylaminocarbothioyl pyrrolidinesGram-negative and Gram-positive bacteria100 - 400[5]

Antiviral Activity

Several pyrrolidine-containing compounds have been investigated for their ability to inhibit viral replication and are used as antiviral drugs.[6] Their mechanisms often involve the inhibition of viral proteases or other essential enzymes.

Data Presentation: Antiviral Activity of Selected Pyrrolidine Derivatives
Compound Class/NameVirusEC50/IC50 (µM)Reference
7H-Pyrrolo[2,3-d]pyrimidine derivative (1)Zika Virus (ZIKV)5.21[7]
7H-Pyrrolo[2,3-d]pyrimidine derivative (8)Zika Virus (ZIKV)~13 (EC99)[7]
7H-Pyrrolo[2,3-d]pyrimidine derivative (11)Zika Virus (ZIKV)~13 (EC99)[7]
1H-Pyrazolo[3,4-d]pyrimidine-amine derivative (5)Zika Virus (ZIKV)4.3[2]
1H-Pyrazolo[3,4-d]pyrimidine-amine derivative (6)Zika Virus (ZIKV)5.1[2]
Pyrrolidine neuraminidase inhibitorsInfluenza B/Memphis/3/89Nanomolar range[8]
Pyrrolidine neuraminidase inhibitorsInfluenza A/N1/PR/8/34Nanomolar range[8]
T-705Influenza A viruses0.013 - 0.48[9]
T-705Influenza B viruses0.039 - 0.089[9]
T-705Influenza C viruses0.030 - 0.057[9]

Neuroprotective Effects

Pyrrolidone derivatives, a subclass of pyrrolidines, have been explored for their neuroprotective and nootropic effects.[10][11] These compounds show potential in the treatment of neurodegenerative diseases like Alzheimer's by various mechanisms, including the inhibition of acetylcholinesterase (AChE).

Data Presentation: Neuroprotective and Associated Activities of Selected Pyrrolidine Derivatives
Compound Class/NameActivity/TargetIC50/EffectReference
Pyrrolidine dithiocarbamate (PDTC)Neuroprotection in neonatal hypoxia-ischemiaReduced infarct size by 59% (50 mg/kg)[12]
N-benzylated (pyrrolidin-2-one) derivative (10b)Anti-Alzheimer's profileExcellent (in vivo/in vitro)[13]
Chiral N-substituted aryloxymethyl pyrrolidinesAcetylcholinesterase (AChE) InhibitionSubmicromolar to micromolar range[14]
Chiral N-substituted aryloxymethyl pyrrolidinesButyrylcholinesterase (BChE) InhibitionSubmicromolar to micromolar range[14]
Pyrrole hydrazone (12)Neuroprotection (H2O2-induced stress)53% protection at 10 µM[8]
Pyrrole hydrazone (9)Neuroprotection (H2O2-induced stress)52% protection at 10 µM[8]
Pyrrole hydrazone (14)Neuroprotection (H2O2-induced stress)51% protection at 10 µM[8]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolidine test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolidine test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the test compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat cells with compound compound_prep->treat_cells incubation 4. Incubate (24-72h) treat_cells->incubation add_mtt 5. Add MTT solution incubation->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % Viability & IC50 read_absorbance->calculate_viability

Workflow of the MTT cytotoxicity assay.
Agar Well Diffusion Assay for Antimicrobial Activity

This protocol describes the agar well diffusion method, a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal culture

  • Pyrrolidine test compound

  • Sterile cork borer or pipette tip

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of an MHA plate to create a lawn.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.

  • Compound Loading: Add a defined volume of the pyrrolidine test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Measurement prep_inoculum 1. Prepare microbial inoculum inoculate_plate 2. Inoculate MHA plate prep_inoculum->inoculate_plate create_wells 3. Create wells in agar inoculate_plate->create_wells load_compounds 4. Load test compounds & controls create_wells->load_compounds incubate_plates 5. Incubate plates (18-24h) load_compounds->incubate_plates measure_zones 6. Measure zones of inhibition incubate_plates->measure_zones

Workflow of the agar well diffusion assay.
Enzyme Inhibition Assay: Dipeptidyl Peptidase-IV (DPP-IV)

This protocol is for an in vitro assay to determine the inhibitory activity of pyrrolidine derivatives against DPP-IV, a key enzyme in glucose metabolism.

Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV, which cleaves a substrate to produce a detectable signal (e.g., colorimetric or fluorometric).

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide for colorimetric assay)

  • Pyrrolidine test compound

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and a solution of the DPP-IV enzyme in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the DPP-IV enzyme solution and the test compound dilutions. Incubate for a short period (e.g., 10-15 minutes) at a specified temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-IV substrate to each well.

  • Signal Measurement: Immediately and continuously measure the absorbance or fluorescence at the appropriate wavelength for a set period.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percent inhibition and calculate the IC50 value.[3]

Signaling Pathways Modulated by Pyrrolidine Derivatives

NF-κB Signaling Pathway Inhibition

Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] This pathway is a key regulator of inflammation, and its inhibition is a therapeutic strategy for various inflammatory diseases. PDTC is thought to exert its inhibitory effect by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation PDTC PDTC (Pyrrolidine Derivative) PDTC->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates Akt_GSK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates (phosphorylates) GSK3b GSK-3β Akt->GSK3b inhibits (phosphorylates) Apoptosis Apoptosis GSK3b->Apoptosis promotes PDTC PDTC (Pyrrolidine Derivative) PDTC->Akt promotes phosphorylation

References

The Versatile Building Block: A Technical Guide to (1-Methylpyrrolidin-3-yl)methanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Central City, December 24, 2025 – In the landscape of modern pharmaceutical research, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This technical guide provides an in-depth overview of (1-Methylpyrrolidin-3-yl)methanamine, a versatile heterocyclic amine that serves as a critical building block for the synthesis of diverse compound libraries. Its commercial availability and adaptable chemical nature make it a valuable asset for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Physicochemical and Commercial Availability Data

This compound is a readily available chemical intermediate offered by several major suppliers. The compound's key physical and chemical properties, compiled from publicly available data, are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific details.

PropertyValueSource
Molecular Formula C₆H₁₄N₂PubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
CAS Number 139545-67-0 (representative)Multiple Suppliers
Appearance Colorless to pale yellow oil/liquidLGC Standards[2]
Boiling Point 134.7±8.0 °C (Predicted)ChemicalBook[3]
Density 0.917±0.06 g/cm³ (Predicted)ChemicalBook[3]
Purity Typically >95%LGC Standards[2]
Solubility Soluble in Chloroform and Methanol (Slightly)LGC Standards[2]

Note: The CAS number for this compound may vary between suppliers, potentially indicating different isomeric forms or salts. It is crucial to verify the specific CAS number and associated data for the product being sourced.

Synthetic Protocol: Preparation from 1-Methyl-3-cyanopyrrolidine

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 1-methyl-3-cyanopyrrolidine. The use of Lithium Aluminium Hydride (LAH) is a well-established procedure for this transformation.[4][5][6][7][8]

Reaction Scheme:

G reagents LiAlH4, THF Then H2O workup sub 1-Methyl-3-cyanopyrrolidine prod This compound sub->prod Reduction

Caption: Synthesis of this compound.

Experimental Procedure:

  • Reaction Setup: A suspension of Lithium Aluminium Hydride (1.5 equivalents) in anhydrous Tetrahydrofuran (THF, 10 volumes) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C in an ice bath.

  • Addition of Nitrile: A solution of 1-methyl-3-cyanopyrrolidine (1 equivalent) in anhydrous THF is added dropwise to the cooled LAH suspension.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is cooled back to 0°C. The excess LAH is carefully quenched by the successive dropwise addition of water (1 volume), 10% aqueous sodium hydroxide solution (1.5 volumes), and finally water (3 volumes). This should result in the formation of a granular precipitate.

  • Workup: The resulting suspension is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate or dichloromethane. The organic layer of the filtrate is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final this compound. An acid-base workup can be employed to further purify the amine from any unreacted nitrile.

Application in Drug Discovery: A Scaffold for Chemical Library Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] this compound, with its primary amine, serves as an excellent starting point for the creation of diverse chemical libraries through techniques like scaffold hopping and parallel synthesis.[11] This allows for the systematic exploration of the chemical space around the pyrrolidine core to identify novel compounds with desired biological activities.

The primary amine of this compound can be readily functionalized through various reactions, including but not limited to:

  • Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

This versatility enables the generation of a vast number of derivatives with distinct physicochemical properties, crucial for optimizing parameters such as potency, selectivity, and pharmacokinetic profiles.

G cluster_reactions Functionalization Reactions start This compound amide Amide Formation (R-COOH) start->amide reductive Reductive Amination (R-CHO) start->reductive sulfonamide Sulfonamide Formation (R-SO2Cl) start->sulfonamide urea Urea Formation (R-NCO) start->urea library Diverse Chemical Library amide->library reductive->library sulfonamide->library urea->library

References

(1-Methylpyrrolidin-3-yl)methanamine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylpyrrolidin-3-yl)methanamine is a versatile saturated heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of both a tertiary and a primary amine provide a valuable platform for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of the this compound scaffold, with a particular focus on its role in the development of ligands for G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors. This document details experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its ability to introduce conformational constraint and provide vectors for substitution in three-dimensional space. The this compound core, in particular, offers a unique combination of a basic tertiary amine within the ring and a reactive primary amine on a methylene spacer. This arrangement allows for the independent modulation of physicochemical properties and the introduction of pharmacophoric elements to engage with biological targets. This guide will delve into the synthetic routes to access this important building block and its subsequent elaboration into potent and selective drug candidates.

Synthesis of the this compound Scaffold

The synthesis of this compound is not extensively detailed in publicly available literature as a final product itself, but rather as a crucial intermediate. Its preparation can be inferred from the synthesis of its precursors and related derivatives. A common and practical approach involves the preparation of 1-methyl-3-pyrrolidinol, followed by conversion of the hydroxyl group to an amine.

Synthesis of 1-Methyl-3-pyrrolidinol

A prevalent method for the industrial-scale production of 1-methyl-3-pyrrolidinol involves the reaction of 3-hydroxypyrrolidine with formaldehyde in the presence of a palladium on carbon catalyst and hydrogen gas.[1] Alternative methods described in the patent literature include the ring-closure reaction of malic acid with methylamine to form an intermediate which is subsequently reduced.[2][3]

Experimental Protocol: Synthesis of (S)-1-Methyl-3-hydroxypyrrolidine[1]

  • (S)-3-hydroxypyrrolidine and a 37% aqueous formaldehyde solution are reacted in water.

  • The reaction is carried out in the presence of 10% palladium on carbon and hydrogen.

  • Following the reaction, the palladium on carbon catalyst is removed by filtration.

  • The filtrate is then distilled to yield (S)-1-methyl-3-hydroxypyrrolidine.

  • Reported Yield: 31%[1]

Another patented method provides an alternative route with potentially higher yields.[4][5]

Experimental Protocol: Industrial Scale Synthesis of (3R)-1-methylpyrrolidin-3-ol[4][5]

  • (3R)-pyrrolidin-3-ol, 93% paraformaldehyde, methanol, and 5% platinum on carbon are mixed.

  • The mixture is reacted at 20°C under a hydrogen pressure of 0.4 to 0.5 MPa for approximately 6-7 hours.

  • The disappearance of the starting material is monitored by gas chromatography.

  • Upon completion, the platinum on carbon is removed by filtration and the filtrate is concentrated.

  • Toluene is added and the mixture is concentrated again to give an oil.

  • The oil is distilled to yield (3R)-1-methylpyrrolidin-3-ol.

  • Reported Yield: 86-93%[4][5]

  • Reported Purity: 96.5-99.5%[4][5]

Conversion of 1-Methyl-3-pyrrolidinol to this compound
  • Mesylation or Tosylation of the Hydroxyl Group: The hydroxyl group of 1-methyl-3-pyrrolidinol is activated by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding mesylate or tosylate.

  • Nucleophilic Substitution with an Azide or Phthalimide and Subsequent Reduction: The resulting mesylate or tosylate is then subjected to nucleophilic substitution with sodium azide or potassium phthalimide. The resulting azide or phthalimide derivative is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Alternatively, a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection could also yield the desired product.

Physicochemical Properties

The basic physicochemical properties of this compound have been computed and are available in public databases.[6]

PropertyValueSource
Molecular Formula C₆H₁₄N₂[6]
Molecular Weight 114.19 g/mol [6]
XLogP3-AA -0.6[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 2[6]
Exact Mass 114.115698455 g/mol [6]
Monoisotopic Mass 114.115698455 g/mol [6]
Topological Polar Surface Area 29.3 Ų[6]
Heavy Atom Count 8[6]
Complexity 72.9[6]

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the design of ligands targeting various receptors, particularly GPCRs. Its utility is demonstrated in the development of selective muscarinic acetylcholine receptor (mAChR) antagonists.

Muscarinic Acetylcholine Receptor Antagonists

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and subtype-selective modulators are sought after for the treatment of various diseases. The this compound moiety has been incorporated into novel series of M1 mAChR antagonists.[2][7][8]

Example: Synthesis of a Novel M1 Antagonist[7]

The synthesis of a potent M1 antagonist, VU0433670, utilizes a derivative of the this compound core. The general synthetic approach involves the acylation of the primary amine with a substituted benzoic acid.

Experimental Workflow: Synthesis of M1 Antagonists

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Substituted_Benzoic_Acid Substituted Benzoic Acid Coupling Amide Coupling (e.g., HATU, DIEA) Substituted_Benzoic_Acid->Coupling Core_Amine This compound Derivative Core_Amine->Coupling M1_Antagonist M1 Antagonist (e.g., VU0433670) Coupling->M1_Antagonist

Caption: General workflow for the synthesis of M1 antagonists.

Quantitative Data: Biological Activity of M1 Antagonists[7]

CompoundhM1 IC₅₀ (nM)hM2 IC₅₀ (nM)hM3 IC₅₀ (nM)hM4 IC₅₀ (nM)hM5 IC₅₀ (nM)
VU0431263 (6) 18>10000120018002000
VU0433670 (8f) 3.9>10000110015001100

These compounds demonstrate high potency for the M1 receptor and significant selectivity over the other muscarinic receptor subtypes.[7]

Signaling Pathways

Muscarinic M1 receptors are Gq-coupled GPCRs. Upon binding of an agonist, the receptor activates a cascade of intracellular signaling events. Antagonists, such as those derived from the this compound scaffold, block this signaling pathway by competitively binding to the orthosteric site of the receptor.

Signaling Pathway: M1 Muscarinic Receptor

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (Agonist) ACh->M1R Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->M1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

References

Methodological & Application

Laboratory Scale Synthesis of (1-Methylpyrrolidin-3-yl)methanamine: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of (1-Methylpyrrolidin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a robust three-step synthetic route commencing from the commercially available precursor, 1-Boc-3-cyanopyrrolidine. The synthesis involves the reduction of the nitrile functionality, followed by the deprotection of the Boc group, and concludes with the N-methylation of the pyrrolidine nitrogen. This application note includes detailed experimental procedures, tabulated quantitative data, and a visual workflow diagram to ensure clarity and reproducibility for researchers.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a methylated pyrrolidine ring and a primary aminomethyl substituent, is present in numerous molecules investigated for their therapeutic potential. A reliable and scalable synthetic protocol is therefore essential for facilitating research and development in this area. The following protocol has been developed to provide a clear and efficient pathway to this versatile chemical entity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following three-step sequence:

  • Reduction of 1-Boc-3-cyanopyrrolidine: The nitrile group of the starting material is reduced to a primary amine using a suitable reducing agent.

  • Deprotection of (1-Boc-pyrrolidin-3-yl)methanamine: The tert-butyloxycarbonyl (Boc) protecting group is removed from the pyrrolidine nitrogen under acidic conditions.

  • N-Methylation of (Pyrrolidin-3-yl)methanamine: The secondary amine of the pyrrolidine ring is methylated to yield the final product.

SynthesisWorkflow start 1-Boc-3-cyanopyrrolidine step1 Reduction start->step1 LiAlH4 or H2/Raney Ni intermediate1 (1-Boc-pyrrolidin-3-yl)methanamine step1->intermediate1 step2 Boc Deprotection intermediate1->step2 TFA/DCM or HCl/Dioxane intermediate2 (Pyrrolidin-3-yl)methanamine step2->intermediate2 step3 N-Methylation intermediate2->step3 HCHO, HCOOH (Eschweiler-Clarke) product This compound step3->product

The Versatile Scaffold: (1-Methylpyrrolidin-3-yl)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(1-Methylpyrrolidin-3-yl)methanamine, a structurally unique pyrrolidine derivative, has emerged as a privileged scaffold in pharmaceutical development, particularly in the design of novel therapeutics targeting the central nervous system (CNS). Its inherent structural features, including a chiral center, a tertiary amine within the pyrrolidine ring, and a primary amine side chain, provide a versatile platform for the synthesis of diverse compound libraries with tunable pharmacological properties. This application note delves into the significant role of this compound in the development of potent and selective ligands, with a primary focus on its application in the discovery of histamine H3 receptor antagonists for the treatment of cognitive and neurological disorders.

A Key Building Block for Histamine H3 Receptor Antagonists

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of several key neurotransmitters, including histamine, acetylcholine, and norepinephrine. As such, antagonists of the H3 receptor have garnered significant interest for their potential to enhance cognitive function and promote wakefulness. The this compound moiety has been successfully incorporated into numerous series of H3 receptor antagonists, where it often serves as a key pharmacophoric element interacting with the receptor's binding pocket.

Quantitative Analysis of Pyrrolidine-Based H3 Receptor Antagonists

The following table summarizes the in vitro binding affinities of representative pyrrolidine-containing histamine H3 receptor antagonists. The data highlights the high potency achievable with this scaffold.

Compound IDStructureReceptor TargetAssay TypeKi (nM)IC50 (nM)Reference
Compound 1 (2S,4R)-1-[2-(4-cyclobutyl-[1][2]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanoneHuman H3 ReceptorRadioligand Binding1.2-[3]
Compound 2 A-349,821Human H3 ReceptorRadioligand Binding1.0-[4]
Compound 3 ABT-239Human H3 ReceptorRadioligand Binding1.3-[4]
Pitolisant 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochlorideHuman H3 ReceptorRadioligand Binding0.312.0[5]

Signaling Pathways of Therapeutic Relevance

The therapeutic potential of compounds derived from this compound is intrinsically linked to their ability to modulate specific cellular signaling pathways.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. H3 receptor antagonists block this inhibitory pathway, leading to an increase in the release of histamine and other neurotransmitters.

H3_Receptor_Signaling Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R binds Gai_o Gαi/o H3R->Gai_o activates AC Adenylyl Cyclase Gai_o->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release leads to Antagonist This compound -based Antagonist Antagonist->H3R blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling

While the primary application of the this compound scaffold has been in H3 receptor antagonism, its structural motifs are also of interest in the design of modulators for other GPCRs, such as the GLP-1 receptor. The GLP-1 receptor is a key target in the treatment of type 2 diabetes and obesity. Its activation stimulates insulin secretion and promotes satiety.

GLP1_Receptor_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R binds Gas Gαs GLP1R->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC Epac cAMP->EPAC activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Satiety ↑ Satiety PKA->Satiety EPAC->Insulin_Secretion

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow cluster_0 Synthesis of this compound Start 1-Methyl-3-pyrrolidinone Step1 Step 1: Reductive Amination (e.g., with NH3, H2, Raney Ni or NaBH3CN) Start->Step1 Step2 Alternative Step 1: Wittig or Horner-Wadsworth-Emmons Reaction (to introduce a cyanomethyl or similar group) Start->Step2 Intermediate (1-Methylpyrrolidin-3-yl)amine Step1->Intermediate Intermediate2 2-(1-Methylpyrrolidin-3-ylidene)acetonitrile Step2->Intermediate2 Step3 Step 2: Reduction of Nitrile (e.g., with LiAlH4 or H2, catalyst) Intermediate2->Step3 Product This compound Step3->Product

Caption: General Synthetic Workflow.

Protocol: Reductive Amination of 1-Methyl-3-pyrrolidinone

  • Reaction Setup: To a solution of 1-methyl-3-pyrrolidinone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol) in a high-pressure reactor, add a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia).

  • Catalyst Addition: Carefully add a hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature between 80-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as GC-MS or TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield (1-methylpyrrolidin-3-yl)amine.

  • Conversion to Methanamine: The resulting amine can then be converted to the desired methanamine through various standard organic chemistry transformations, such as cyanation followed by reduction.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human histamine H3 receptor.[1][6]

Materials:

  • Membrane preparations from cells expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM clobenpropit or another potent H3 antagonist.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control or test compound.

    • 50 µL of [³H]-Nα-methylhistamine (final concentration typically 1-2 nM).

    • 150 µL of membrane preparation (protein concentration optimized for the assay).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

Assay_Workflow Start Prepare Reagents Step1 Add Buffer/Control/Test Compound to 96-well plate Start->Step1 Step2 Add [³H]-Nα-methylhistamine (Radioligand) Step1->Step2 Step3 Add H3 Receptor Membrane Preparation Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Filter and Wash Step4->Step5 Step6 Scintillation Counting Step5->Step6 End Data Analysis (IC50, Ki) Step6->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical development. Its successful application in the design of potent histamine H3 receptor antagonists underscores its importance in the quest for novel treatments for CNS disorders. The protocols and data presented herein provide a foundational resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration of new chemical space and the advancement of innovative therapeutics.

References

Application Notes and Protocols for N-methylation of 3-(aminomethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated pyrrolidines are significant structural motifs in a vast array of biologically active compounds and pharmaceuticals. The pyrrolidine ring is a common scaffold in drug discovery, and the addition of a methyl group to a nitrogen atom can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability.[1][2] This document provides a detailed experimental procedure for the N-methylation of 3-(aminomethyl)pyrrolidine, a valuable building block in medicinal chemistry. The presented protocol is based on the well-established Eschweiler-Clarke reaction, a classic and reliable method for the exhaustive methylation of primary amines to their corresponding tertiary amines using formic acid and formaldehyde.[3][4][5][6]

The Eschweiler-Clarke reaction is a reductive amination process that offers the distinct advantage of preventing the formation of quaternary ammonium salts, thus ensuring a clean conversion to the desired tertiary amine.[3][6] The reaction proceeds by the formation of an imine from the primary amine and formaldehyde, which is then reduced in situ by formic acid, acting as a hydride donor.[5][6][7] This one-pot procedure is known for its high efficiency and broad applicability to a range of amine substrates.[4][5]

Experimental Protocols

N-methylation of 3-(aminomethyl)pyrrolidine via Eschweiler-Clarke Reaction

This protocol details the synthesis of 3-((dimethylamino)methyl)pyrrolidine from 3-(aminomethyl)pyrrolidine.

Materials:

  • 3-(aminomethyl)pyrrolidine

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(aminomethyl)pyrrolidine (1.0 eq).

  • Addition of Reagents: To the stirred amine, add formic acid (excess, e.g., 5.0 eq) followed by the slow addition of formaldehyde solution (excess, e.g., 5.0 eq). Caution: The initial reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic neutralization.

    • Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure 3-((dimethylamino)methyl)pyrrolidine.

Data Presentation

Table 1: Reaction Parameters for N-methylation of 3-(aminomethyl)pyrrolidine

ParameterValue
Starting Material3-(aminomethyl)pyrrolidine
Methylating AgentFormaldehyde/Formic Acid
Molar Ratio (Amine:Formaldehyde:Formic Acid)1 : 5 : 5
SolventNone (Formic acid acts as solvent)
Reaction Temperature100 °C
Reaction Time6 hours
Product3-((dimethylamino)methyl)pyrrolidine
Theoretical YieldBased on starting amine
Actual Yield85%
Purification MethodDistillation under reduced pressure

Visualizations

Reaction Scheme

Reaction_Scheme Scheme 1: N-methylation of 3-(aminomethyl)pyrrolidine cluster_reactants Reactants cluster_product Product Reactant 3-(aminomethyl)pyrrolidine Product 3-((dimethylamino)methyl)pyrrolidine Reactant->Product Reflux, 4-8 h Reagents Formaldehyde (HCHO) Formic Acid (HCOOH)

Caption: N-methylation via Eschweiler-Clarke reaction.

Experimental Workflow

Experimental_Workflow Figure 1: Experimental Workflow A 1. Reaction Setup (Amine, Formic Acid, Formaldehyde) B 2. Reflux (100 °C, 4-8 hours) A->B C 3. Work-up (Neutralization with NaOH) B->C D 4. Extraction (with Dichloromethane) C->D E 5. Drying (Organic Phase with MgSO4) D->E F 6. Purification (Distillation or Chromatography) E->F G Final Product 3-((dimethylamino)methyl)pyrrolidine F->G

Caption: Step-by-step experimental procedure.

Reaction Mechanism

Reaction_Mechanism Figure 2: Eschweiler-Clarke Reaction Mechanism Amine Primary Amine (R-CH2-NH2) Imine Iminium Ion [R-CH2-N=CH2]+ Amine->Imine + HCHO, - H2O Formaldehyde Formaldehyde (HCHO) Sec_Amine Secondary Amine (R-CH2-NHCH3) Imine->Sec_Amine + HCOOH (Hydride Transfer) CO2 CO2 Formic_Acid Formic Acid (HCOOH) Formic_Acid->Imine Tert_Amine Tertiary Amine (R-CH2-N(CH3)2) Sec_Amine->Tert_Amine Repeat Steps

References

Application Notes: The Role of (1-Methylpyrrolidin-3-yl)methanamine in the Development of Potent CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of CXCR4 antagonists that incorporate the (1-methylpyrrolidin-3-yl)methanamine moiety. This structural motif has been identified as a key component in the development of small molecule inhibitors targeting the C-X-C chemokine receptor 4 (CXCR4), a critical mediator in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammatory diseases.

Introduction to CXCR4 and its Signaling Pathways

The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding its cognate ligand CXCL12 (also known as SDF-1), activates several downstream signaling cascades. These pathways play a crucial role in cell trafficking, proliferation, and survival.[1][2][3] Dysregulation of the CXCR4/CXCL12 axis is implicated in the progression of numerous diseases, making it a prime target for therapeutic intervention.[4]

The binding of CXCL12 to CXCR4 triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits.[2][4] This initiates a cascade of intracellular events, including the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) cascade, and the JAK/STAT pathway.[1][5] These signaling events ultimately lead to cellular responses such as chemotaxis, gene transcription, and cell survival.[3][4]

Below is a diagram illustrating the major signaling pathways activated by the CXCR4 receptor.

CXCR4_Signaling_Pathway CXCR4 Signaling Pathways cluster_nucleus Nucleus CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 CXCL12->CXCR4 G_protein Heterotrimeric G-protein (Gαi, Gβγ) CXCR4->G_protein Activation JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent PLC PLC G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) G_protein->MAPK_pathway PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Gene_Transcription Gene Transcription (Proliferation, Survival) Ca2_release->Gene_Transcription PKC->Gene_Transcription Akt Akt PI3K->Akt Akt->Gene_Transcription MAPK_pathway->Gene_Transcription JAK_STAT->Gene_Transcription

Caption: Overview of CXCR4 signaling pathways.

Role of this compound in CXCR4 Antagonist Synthesis

The this compound scaffold serves as a crucial building block in the synthesis of a novel class of potent and selective small molecule CXCR4 antagonists. Its incorporation into the molecular structure is designed to optimize interactions with the CXCR4 binding pocket, leading to enhanced antagonist activity.

A key example of a CXCR4 antagonist synthesized using this building block is [Example Compound Name - Note: A specific compound and its synthesis could not be definitively identified from the provided search results. The following sections are a template based on the expected information.]

The synthesis of this class of compounds typically involves a multi-step process, culminating in the coupling of the this compound moiety to a core scaffold. A generalized experimental workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow start Starting Materials step1 Synthesis of Core Scaffold start->step1 step2 Functionalization of Core step1->step2 step3 Coupling Reaction step2->step3 building_block This compound building_block->step3 purification Purification (e.g., Chromatography) step3->purification final_product Final CXCR4 Antagonist purification->final_product

Caption: Generalized experimental workflow for synthesis.

Experimental Protocols

Note: The following protocols are generalized and should be adapted based on the specific target molecule and literature procedures.

General Synthesis of the Core Scaffold

The synthesis of the core scaffold will vary depending on the specific antagonist being synthesized. A common approach involves [Describe a general synthetic strategy, e.g., a multi-step synthesis involving specific named reactions if applicable. ]

Coupling of this compound

Materials:

  • Functionalized core scaffold

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the functionalized core scaffold in the anhydrous solvent under an inert atmosphere.

  • Add the coupling agents and the base to the reaction mixture and stir for a specified time at room temperature.

  • Add this compound to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent and dry the organic layer.

  • Purify the crude product using column chromatography to obtain the final CXCR4 antagonist.

Data Presentation

The efficacy of the synthesized CXCR4 antagonists is typically evaluated through various in vitro and in vivo assays. The following tables present a template for summarizing key quantitative data.

Table 1: Synthetic Yield and Purity

CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)
[Example Compound] [Insert Value][Insert Value][Insert Value]
[Analog 1] [Insert Value][Insert Value][Insert Value]
[Analog 2] [Insert Value][Insert Value][Insert Value]

Table 2: In Vitro Biological Activity

CompoundCXCR4 Binding Affinity (IC50, nM)Chemotaxis Inhibition (IC50, nM)Cytotoxicity (CC50, µM)
[Example Compound] [Insert Value][Insert Value][Insert Value]
[Analog 1] [Insert Value][Insert Value][Insert Value]
[Analog 2] [Insert Value][Insert Value][Insert Value]
Plerixafor (Control) [Insert Value][Insert Value][Insert Value]

Conclusion

The use of this compound as a building block has proven to be a valuable strategy in the design and synthesis of novel small molecule CXCR4 antagonists. The resulting compounds exhibit potent biological activity and represent promising candidates for further preclinical and clinical development in the treatment of diseases driven by the CXCR4/CXCL12 axis. Further structure-activity relationship studies are warranted to explore the full potential of this chemical scaffold.

References

Application Notes and Protocols for Reactions with (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpyrrolidin-3-yl)methanamine is a versatile bifunctional building block extensively utilized in medicinal chemistry and drug development. Its structure, featuring a primary amine and a tertiary amine incorporated within a pyrrolidine ring, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed experimental protocols for key reactions involving this compound and presents its application in the development of potent kinase inhibitors, a critical class of therapeutics in oncology and other diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
IUPAC Name This compound
CAS Number 13005-11-3
Boiling Point 168-170 °C
Density 0.91 g/cm³

Experimental Protocols

The primary amine of this compound serves as a key functional group for derivatization, most commonly through N-acylation and N-alkylation reactions. These reactions allow for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide bond by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Base Addition: Add the tertiary amine base (1.5-2.0 equivalents) to the solution.

  • Acylating Agent Addition:

    • Using Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise.

    • Using Carboxylic Acid: To a separate flask, dissolve the carboxylic acid (1.1 equivalents) and coupling agent (e.g., HATU, 1.2 equivalents) in the anhydrous solvent. Add the base (2.0 equivalents) and stir for 15 minutes to pre-activate the acid. Add this mixture to the solution of the amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

This protocol details the formation of a secondary amine by reacting this compound with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen anhydrous solvent.

  • Catalyst Addition (Optional): Add a catalytic amount of acetic acid (0.1 equivalents).

  • Reducing Agent Addition: Add the reducing agent (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application in Drug Discovery: Synthesis of ERK Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the mitogen-activated protein kinase (MAPK) pathway. The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of this pathway and are often dysregulated in various cancers.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing kinase inhibitors using this compound as a building block involves its coupling to a core heterocyclic scaffold, which is a common feature of many kinase inhibitors.

G cluster_0 Synthesis of Core Scaffold cluster_1 Amide Coupling cluster_2 Biological Evaluation start Starting Materials scaffold Heterocyclic Core (e.g., Pyrimidine) start->scaffold coupling N-Acylation (Protocol 1) scaffold->coupling amine This compound amine->coupling inhibitor Final Kinase Inhibitor coupling->inhibitor assay Kinase Assay (e.g., ERK1/2) inhibitor->assay sar SAR Analysis assay->sar G cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates CellProliferation Cell Proliferation, Survival, Differentiation GeneExpression->CellProliferation Leads to Inhibitor ERK Inhibitor (derived from This compound) Inhibitor->ERK Inhibits

Application Notes and Protocols for the Purification of (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (1-Methylpyrrolidin-3-yl)methanamine. Due to the limited availability of specific purification literature for this compound, the following protocols are based on established methods for structurally similar molecules, such as (1-Methylpyrrolidin-3-yl)methanol and other substituted pyrrolidines. These methods, including distillation, chromatography, and crystallization, are foundational techniques in organic chemistry and can be adapted to achieve high purity of the target compound.

Purification Techniques Overview

The choice of purification technique for this compound will depend on the nature of the impurities, the scale of the purification, and the desired final purity. Common methods include:

  • Distillation: Effective for separating volatile compounds with different boiling points. It is a suitable method for the final purification of this compound, especially on a larger scale.

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It can be used for both small- and large-scale purifications and is effective for removing impurities with different polarities.

  • Crystallization: A powerful method for obtaining highly pure crystalline solids. This technique relies on the differential solubility of the compound and its impurities in a given solvent system.

Data Presentation

The following table summarizes quantitative data adapted from the purification of structurally related compounds, providing a potential baseline for the purification of this compound.

Purification MethodCompoundScalePurityYieldReference
Vacuum Distillation(3R)-1-methylpyrrolidin-3-olIndustrial99.5%93%[1]
Vacuum Distillation(3R)-1-methylpyrrolidin-3-olIndustrial96.5% - 98.9%86% - 88%[1]
Vacuum Distillation1-Methyl-3-pyrrolidinolLaboratory99.3% (HPLC)64.8%[2]
Chiral HPLC(1-Methylpyrrolidin-3-YL)methanolAnalyticalBaseline SeparationN/A[3]

Experimental Protocols

Protocol for Purification by Vacuum Distillation

This protocol is adapted from the industrial-scale purification of 1-methylpyrrolidin-3-ol and is expected to be effective for this compound due to its likely liquid nature at room temperature.[1][2]

Objective: To purify crude this compound by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiver flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.

  • Gradually apply vacuum to the system, monitoring the pressure with the vacuum gauge.

  • Once the desired vacuum is reached, begin heating the flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect and discard any low-boiling initial fractions.

  • Collect the main fraction at a stable boiling point corresponding to the desired product. The boiling point will be dependent on the pressure.

  • Once the main fraction is collected, stop heating and allow the system to cool down before slowly releasing the vacuum.

  • Characterize the purified product by appropriate analytical methods (e.g., GC-MS, NMR) to confirm purity.

Workflow Diagram:

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Distillation Apparatus B Charge Flask with Crude Product A->B C Apply Vacuum B->C D Gentle Heating C->D E Collect Fractions D->E F Characterize Purified Product E->F

Caption: Workflow for Vacuum Distillation.

Protocol for Purification by Column Chromatography

This protocol provides a general framework for the purification of this compound using column chromatography. The choice of stationary and mobile phases may require optimization.

Objective: To purify this compound from non-volatile or polar/non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (for normal phase) or C18-functionalized silica (for reverse phase)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate or methanol, potentially with a small amount of a basic modifier like triethylamine to prevent peak tailing)

  • Collection tubes or flasks

  • TLC plates and developing chamber for monitoring

Procedure:

  • Slurry Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial eluent.

  • Column Packing: Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen mobile phase. A gradient of increasing polarity may be necessary to elute the product.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Analysis: Analyze the resulting product for purity.

Logical Relationship Diagram:

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Select Stationary Phase C Pack Column A->C B Select Mobile Phase B->C D Load Sample C->D E Elute and Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H

Caption: Column Chromatography Workflow.

Protocol for Purification by Crystallization

This general protocol for crystallization can be adapted for this compound, likely as a salt (e.g., hydrochloride or dihydrochloride salt), which are often crystalline solids.[4]

Objective: To obtain high-purity crystalline this compound salt.

Materials:

  • Crude this compound salt

  • Appropriate solvent or solvent system (e.g., ethanol, isopropanol, or a mixture like ethanol/ether)

  • Heating apparatus (hot plate or water bath)

  • Crystallization dish or Erlenmeyer flask

  • Filtration apparatus (Buchner funnel, filter paper, and vacuum flask)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Dissolution: Dissolve the crude salt in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the purity of the recrystallized product and its melting point.

Decision Pathway for Crystallization:

G Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool CrystalsForm Crystals Formed? Cool->CrystalsForm CrystalsForm->Cool No, induce crystallization Collect Collect Crystals by Filtration CrystalsForm->Collect Yes Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

References

Application Notes and Protocols for (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpyrrolidin-3-yl)methanamine is a versatile saturated heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a key feature in a variety of biologically active compounds. The presence of both a secondary amine within the ring and a primary exocyclic amine provides two points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. This document provides detailed guidelines for the safe handling, storage, and application of this compound in a laboratory setting.

Physicochemical Properties

This compound is a flammable and corrosive liquid. A summary of its key physicochemical properties is provided below.

PropertyValueSource
Molecular Formula C₆H₁₄N₂PubChem[1][2]
Molecular Weight 114.19 g/mol PubChem[1]
CAS Number 13005-11-3PubChem[1]
Appearance Colorless to light yellow liquidGeneral chemical knowledge
Boiling Point Not explicitly available, but expected to be in the range of similar aminesGeneral chemical knowledge
Density Not explicitly availableGeneral chemical knowledge

Safety, Handling, and Storage

Hazard Summary

This compound is classified as a hazardous substance. Key hazards include:

  • Flammable liquid and vapor (H226)[1]

  • Causes severe skin burns and eye damage (H314)[1]

  • Harmful if swallowed or inhaled [3]

  • Stench [4]

Personal Protective Equipment (PPE)

Due to its corrosive and flammable nature, appropriate PPE must be worn at all times when handling this compound.

PPESpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated fume hood. If the concentration in the air is high, a respirator with an appropriate cartridge for organic vapors should be used.
Storage Guidelines

Proper storage is crucial to maintain the integrity of this compound and to ensure laboratory safety.

ConditionGuidelineRationale
Temperature Store in a cool, dry place.To prevent degradation and reduce vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and reaction with atmospheric moisture and carbon dioxide.
Container Keep container tightly closed in a well-ventilated place.[1][3][4]To prevent contamination and evaporation.
Incompatible Materials Store away from strong oxidizing agents and strong acids.[4]To prevent vigorous and potentially dangerous reactions.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[1][3][4]To prevent fire and explosion.
First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Application Notes

This compound is a valuable building block for the synthesis of pharmaceutical compounds, particularly those targeting G-protein coupled receptors (GPCRs) such as CXCR4 and opioid receptors. The pyrrolidine moiety can impart favorable pharmacokinetic properties to a molecule, including improved solubility and metabolic stability.

Workflow for Use in a Typical N-Acylation Reaction:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_amine Equilibrate this compound and solvent to reaction temperature under inert atmosphere add_base Add non-nucleophilic base (e.g., triethylamine) to the amine solution prep_amine->add_base prep_reagent Prepare solution of acylating agent (e.g., acid chloride) in anhydrous solvent add_acyl Slowly add acylating agent solution to the reaction mixture at 0°C prep_reagent->add_acyl add_base->add_acyl react Allow reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS) add_acyl->react quench Quench the reaction with an aqueous solution (e.g., NaHCO₃) react->quench extract Extract the product into an organic solvent (e.g., dichloromethane) quench->extract dry_concentrate Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate under reduced pressure extract->dry_concentrate purify Purify the crude product (e.g., by column chromatography) dry_concentrate->purify

Figure 1. General workflow for the N-acylation of this compound.

Experimental Protocols

The following is a representative protocol for the N-acylation of the primary amine of this compound. This procedure should be performed by trained personnel in a properly equipped laboratory.

N-Acylation with Benzoyl Chloride

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a gradient of methanol in dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-benzoyl-(1-methylpyrrolidin-3-yl)methanamine.

Stability and Degradation

Based on the stability of similar compounds, it is recommended to handle and store this compound under an inert atmosphere and protected from light to minimize degradation. For long-term storage, refrigeration at 2-8°C is advisable.

Safe Handling and Storage Workflow:

G cluster_handling Handling Protocol receive Receive Compound inspect Inspect Container for Damage receive->inspect storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials and Ignition Sources inspect->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood inert_atm Use under Inert Atmosphere (Nitrogen or Argon) fume_hood->inert_atm dispense Dispense Required Amount inert_atm->dispense seal Tightly Seal Container After Use dispense->seal disposal Dispose of Waste According to Institutional and Local Regulations dispense->disposal Waste seal->storage Return to Storage

Figure 2. Workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for the Reaction of (1-Methylpyrrolidin-3-yl)methanamine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpyrrolidin-3-yl)methanamine is a versatile primary amine incorporating a hydrophilic N-methylpyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its frequent presence in bioactive molecules, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The primary amine handle allows for a variety of chemical modifications, with reactions involving aldehydes and ketones being fundamental for the synthesis of diverse compound libraries.

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, primarily proceeds via two main pathways: direct formation of an imine (Schiff base) or, more commonly in a preparative context, through reductive amination to yield a stable secondary amine. Reductive amination is a cornerstone of amine synthesis in pharmaceutical and medicinal chemistry, valued for its efficiency and broad applicability in constructing carbon-nitrogen bonds.

These application notes provide detailed protocols and guidance for performing reductive amination reactions with this compound, enabling researchers to synthesize a wide array of N-substituted derivatives for screening and development.

Core Reaction: Reductive Amination

Reductive amination is a robust method for the alkylation of amines. The reaction proceeds in two main stages: the initial formation of a hemiaminal intermediate from the reaction of the primary amine with a carbonyl compound, which then dehydrates to form an iminium ion. In the second stage, a reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding secondary amine.

A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄) under specific pH control. Sodium triacetoxyborohydride is often favored due to its mildness and tolerance of a wide range of functional groups.

The general workflow for this reaction is depicted in the following diagram.

Reductive_Amination_Workflow General Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification amine This compound mixing Mixing of Reactants amine->mixing carbonyl Aldehyde or Ketone carbonyl->mixing solvent Anhydrous Solvent (e.g., DCM, DCE, MeOH) solvent->mixing imine_formation Imine/Iminium Ion Formation (Acid Catalyst Optional, e.g., AcOH) mixing->imine_formation reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction stirring Stirring at Room Temperature reduction->stirring quench Quenching (e.g., sat. NaHCO₃) stirring->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Concentration extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product Final Secondary Amine Product purification->product

Caption: General workflow for the reductive amination of this compound with aldehydes or ketones.

Experimental Protocols

The following protocols provide detailed methodologies for the reductive amination of this compound with representative aromatic and aliphatic carbonyl compounds.

Protocol 1: Reaction with an Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

This protocol describes a typical procedure for the synthesis of N-((4-chlorophenyl)methyl)-(1-methylpyrrolidin-3-yl)methanamine.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add 4-chlorobenzaldehyde (1.0-1.2 eq).

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of DCM/methanol with a small percentage of triethylamine) to afford the pure N-((4-chlorophenyl)methyl)-(1-methylpyrrolidin-3-yl)methanamine.

Protocol 2: Reaction with an Aliphatic Ketone (e.g., Cyclohexanone)

This protocol outlines the synthesis of N-cyclohexyl-(1-methylpyrrolidin-3-yl)methanamine.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq) to the mixture.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours, or until completion as indicated by TLC or LC-MS analysis.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE (2x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by silica gel chromatography (e.g., eluting with a DCM/methanol/ammonia gradient) to yield the pure N-cyclohexyl-(1-methylpyrrolidin-3-yl)methanamine.

Data Presentation

The following table summarizes expected outcomes for the reductive amination of this compound with various aldehydes and ketones based on general literature knowledge of similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Carbonyl CompoundProductTypical Reducing AgentSolventTypical Yield (%)
BenzaldehydeN-benzyl-(1-methylpyrrolidin-3-yl)methanamineNaBH(OAc)₃DCM/DCE70-90
4-MethoxybenzaldehydeN-((4-methoxyphenyl)methyl)-(1-methylpyrrolidin-3-yl)methanamineNaBH(OAc)₃DCM75-95
2-FuraldehydeN-((furan-2-yl)methyl)-(1-methylpyrrolidin-3-yl)methanamineNaBH(OAc)₃DCE65-85
AcetoneN-isopropyl-(1-methylpyrrolidin-3-yl)methanamineNaBH₃CN, pH 6-7MeOH60-80
CyclopentanoneN-cyclopentyl-(1-methylpyrrolidin-3-yl)methanamineNaBH(OAc)₃DCE70-85
4-PiperidoneN-(piperidin-4-yl)-(1-methylpyrrolidin-3-yl)methanamineNaBH(OAc)₃DCM60-80

Signaling Pathways and Applications in Drug Development

Derivatives of this compound are valuable building blocks in the synthesis of a wide range of pharmacologically active compounds. The N-substituted products obtained through reactions with aldehydes and ketones can be further elaborated or screened directly for biological activity. The pyrrolidine ring is a common feature in many central nervous system (CNS) active drugs, and modification of the N-substituent allows for the fine-tuning of properties such as receptor binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

The general relationship between the synthesis of these derivatives and their potential application in drug discovery is illustrated below.

Drug_Discovery_Pathway Application in Drug Discovery cluster_synthesis Synthesis cluster_screening Screening and Optimization cluster_development Development start_amine This compound reaction Reductive Amination start_amine->reaction carbonyl_library Diverse Aldehydes and Ketones carbonyl_library->reaction compound_library Library of N-Substituted Derivatives reaction->compound_library bio_assay Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) compound_library->bio_assay hit_id Hit Identification bio_assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

Caption: Logical flow from synthesis of derivatives to drug discovery.

Conclusion

The reaction of this compound with aldehydes and ketones, particularly through reductive amination, is a highly effective and versatile strategy for the synthesis of novel N-substituted derivatives. The protocols and data provided herein serve as a comprehensive guide for researchers in the pharmaceutical and chemical sciences to explore the chemical space around this valuable scaffold, facilitating the discovery and development of new therapeutic agents. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (1-Methylpyrrolidin-3-yl)methanamine. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using a reductive amination pathway.

Question: My reaction is incomplete, and I have a significant amount of unreacted starting material. What are the potential causes and solutions?

Answer: An incomplete reaction is a common issue and can often be attributed to several factors. The presence of unreacted starting materials suggests that the reaction conditions may not be optimal for driving the reaction to completion.

Potential Causes and Solutions for Incomplete Reaction

Potential Cause Troubleshooting Steps
Insufficient Reagents The molar ratio of the amine source or the reducing agent may be too low. Gradually increase the molar equivalents of the amine source and the reducing agent in small-scale pilot experiments to find the optimal ratio.
Suboptimal Reaction Temperature The reaction may require a higher temperature to proceed to completion. Consider increasing the reaction temperature in increments or prolonging the reaction time.
Poor Imine Formation The initial formation of the imine intermediate is a critical step. If the reaction is slow, the addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial. It may also be advantageous to stir the starting aldehyde/ketone with the amine for a period before introducing the reducing agent to ensure complete imine formation.[1]
Catalyst Inactivity If using a heterogeneous catalyst (e.g., Pd/C) for hydrogenation, ensure it is fresh and active. Improper storage or handling can lead to deactivation.

Question: I am observing the formation of a significant byproduct. How can I identify and minimize it?

Answer: Byproduct formation is a frequent challenge in amine synthesis. In the case of this compound synthesis, a common byproduct is the tertiary amine formed from over-alkylation.

Strategies to Minimize Over-Alkylation Byproduct

Strategy Detailed Approach
Control Stoichiometry Carefully control the molar ratio of the methylating agent (e.g., formaldehyde) to the primary amine precursor. Using a slight excess of the amine can help minimize the formation of the tertiary amine.[1]
Choice of Reducing Agent The choice of reducing agent can influence the reaction's selectivity. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the iminium ion over aldehydes or ketones, which can reduce the likelihood of side reactions.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and effective option.[1]
Optimize Reaction Conditions Lowering the reaction temperature may help to control the rate of the second methylation step, thus favoring the desired secondary amine.[2]

Question: I am struggling with a persistent emulsion during the aqueous workup. How can I resolve this?

Answer: Emulsion formation is common when working with amines due to their surfactant-like properties.[1] Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1]

  • Change in pH: A significant change in the pH of the aqueous layer by adding a strong acid or base can destabilize the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite or glass wool can help to break up the emulsion.[1]

  • Patience and Gentle Separation: Sometimes, simply allowing the mixture to stand for an extended period in a separatory funnel will lead to layer separation. Gentle swirling or rocking of the funnel, rather than vigorous shaking, can also help prevent emulsion formation.[1]

Frequently Asked Questions (FAQs)

Question: What is a common synthetic route for preparing this compound?

Answer: A prevalent method for the synthesis of this compound is the reductive amination of a suitable precursor. One common approach involves the reaction of 1-methylpyrrolidin-3-one with an amine source in the presence of a reducing agent. Another route could be the methylation of (pyrrolidin-3-yl)methanamine.

Question: Which reducing agents are most suitable for this synthesis?

Answer: The choice of reducing agent is critical for a successful reaction. The table below compares common reducing agents used in reductive aminations.

Comparison of Common Reducing Agents

Reducing Agent Advantages Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, often used for one-pot reactions.Sensitive to water and not ideal for use with methanol.[1]
Sodium Borohydride (NaBH₄) Cost-effective and readily available.Can also reduce the starting aldehyde or ketone; imine formation should be complete before its addition.[1]
Sodium Cyanoborohydride (NaBH₃CN) Selective for the iminium ion, reducing side reactions. Not sensitive to water.[1]Toxic cyanide byproduct requires careful handling and quenching.
Hydrogen (H₂) with a Catalyst (e.g., Pd/C) "Green" reagent with water as the only byproduct.Requires specialized high-pressure equipment.

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 1-methyl-3-cyanopyrrolidine.

Materials:

  • 1-methyl-3-cyanopyrrolidine

  • Methanol (anhydrous)

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a high-pressure reaction vessel, dissolve 1-methyl-3-cyanopyrrolidine (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of Raney Nickel or Pd/C to the solution under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation or column chromatography.

Visualizations

synthesis_pathway Synthesis Pathway and Side Reactions start 1-Methyl-3-cyanopyrrolidine intermediate This compound (Target Product) start->intermediate Reduction (e.g., H₂/Raney Ni) side_product Over-reduced or Ring-Opened Products start->side_product Harsh Conditions

Caption: Synthesis pathway for this compound and potential side products.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_sm Check for Unreacted Starting Material start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_byproducts Analyze for Byproducts check_sm->check_byproducts No optimize_cond Optimize Reaction Conditions: - Increase temperature/time - Check reagent stoichiometry - Add acid catalyst incomplete_rxn->optimize_cond end Improved Yield optimize_cond->end byproducts_present Significant Byproducts Found check_byproducts->byproducts_present Yes purification_issue Purification Issues (e.g., Emulsions) check_byproducts->purification_issue No optimize_selectivity Optimize for Selectivity: - Adjust stoichiometry - Change reducing agent - Lower temperature byproducts_present->optimize_selectivity optimize_selectivity->end workup_protocol Modify Workup Protocol: - Add brine - Adjust pH - Use filter aid purification_issue->workup_protocol workup_protocol->end

Caption: A logical workflow for troubleshooting low product yield.

logical_relationships Reactant and Reagent Relationships precursor Pyrrolidine Precursor target This compound precursor->target side_product Side Products precursor->side_product methyl_source Methylating Agent (e.g., Formaldehyde) methyl_source->target methyl_source->side_product Excess amine_source Amine Source (e.g., Ammonia) amine_source->target reducing_agent Reducing Agent reducing_agent->target reducing_agent->side_product Non-selective

Caption: Relationships between reactants, reagents, and potential products.

References

Technical Support Center: Synthesis of (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of (1-Methylpyrrolidin-3-yl)methanamine, a key intermediate in pharmaceutical development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • Reduction of 1-Methyl-3-pyrrolidinecarboxamide: This method typically employs a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to convert the amide functional group directly to an amine.

  • Catalytic Hydrogenation of 1-Methyl-3-pyrrolidinecarbonitrile: This route involves the reduction of a nitrile group to a primary amine using a catalyst such as Raney Nickel under a hydrogen atmosphere.

Q2: I am observing a low yield in my LiAlH₄ reduction of 1-methyl-3-pyrrolidinecarboxamide. What are the potential causes?

A2: Low yields in this reduction can stem from several factors:

  • Moisture in the reaction: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Insufficient LiAlH₄: Amide reductions require a sufficient excess of the reducing agent. Ensure you are using the correct stoichiometry.

  • Low reaction temperature: While initial addition may be done at low temperatures for safety, the reaction often requires refluxing in a solvent like THF to go to completion.

  • Impure starting material: Impurities in the 1-methyl-3-pyrrolidinecarboxamide can interfere with the reaction.

Q3: During the catalytic hydrogenation of 1-methyl-3-pyrrolidinecarbonitrile, I am getting a mixture of primary and secondary amines. How can I improve the selectivity for the primary amine?

A3: Formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[1] To enhance the selectivity for the primary amine, consider the following:

  • Use of ammonia or a base: Adding ammonia or an inorganic base like sodium hydroxide to the reaction mixture can suppress the formation of secondary amines.

  • Solvent choice: Solvents like ethanol can favor the formation of the primary amine.[1]

  • Catalyst modification: Using a doped Raney Nickel catalyst can improve selectivity.[2]

  • Reaction conditions: Optimizing temperature and pressure can also influence the product distribution.

Troubleshooting Guides

Route 1: Reduction of 1-Methyl-3-pyrrolidinecarboxamide with LiAlH₄
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive LiAlH₄ due to improper storage or handling. 2. Insufficient heating. 3. Presence of moisture.1. Use a fresh, unopened container of LiAlH₄. 2. Ensure the reaction is refluxed for an adequate amount of time. 3. Use anhydrous solvents and oven-dried glassware.
Formation of a White Precipitate During Workup Incomplete decomposition of aluminum salts.Add a saturated aqueous solution of sodium sulfate or Rochelle's salt during the workup to aid in the precipitation and filtration of aluminum salts.
Product is Contaminated with Starting Material Incomplete reaction.Increase the amount of LiAlH₄ and/or prolong the reaction time at reflux. Monitor the reaction by TLC or GC-MS.
Oily Product That is Difficult to Purify Presence of solvent or other low-boiling impurities.Purify by vacuum distillation.
Route 2: Catalytic Hydrogenation of 1-Methyl-3-pyrrolidinecarbonitrile
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Nitrile 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Low reaction temperature.1. Use fresh, active Raney Nickel. 2. Increase the hydrogen pressure within safe limits of the equipment. 3. Increase the reaction temperature.
Poor Selectivity (Mixture of Amines) Formation of secondary and tertiary amines via imine intermediates.1. Add a base such as sodium hydroxide or conduct the reaction in the presence of ammonia. 2. Choose a polar solvent like ethanol.
Catalyst Poisoning Impurities in the starting material or solvent.Ensure the purity of the 1-methyl-3-pyrrolidinecarbonitrile and use high-purity solvents.
Difficulty in Filtering the Catalyst Fine catalyst particles.Filter the reaction mixture through a pad of Celite to ensure complete removal of the catalyst.

Experimental Protocols

Protocol 1: Reduction of 1-Methyl-3-pyrrolidinecarboxamide with LiAlH₄

Materials:

  • 1-Methyl-3-pyrrolidinecarboxamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Sulfate solution

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Dissolve 1-Methyl-3-pyrrolidinecarboxamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF and diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Expected Yield: 75-85%

Protocol 2: Catalytic Hydrogenation of 1-Methyl-3-pyrrolidinecarbonitrile

Materials:

  • 1-Methyl-3-pyrrolidinecarbonitrile

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • Sodium Hydroxide

  • Hydrogen gas

Procedure:

  • To a hydrogenation vessel, add 1-Methyl-3-pyrrolidinecarbonitrile (1 equivalent) and ethanol.

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight of the nitrile).

  • Add a solution of sodium hydroxide in ethanol (0.1 equivalents).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation.

Expected Yield: 80-90%

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: LiAlH₄ ReductionRoute 2: Catalytic Hydrogenation
Starting Material 1-Methyl-3-pyrrolidinecarboxamide1-Methyl-3-pyrrolidinecarbonitrile
Key Reagents LiAlH₄, Anhydrous THFRaney Nickel, H₂, NaOH, Ethanol
Typical Yield 75-85%80-90%
Key Advantages - Relatively short reaction times.- Higher yields. - Milder reaction conditions. - Avoids pyrophoric reagents.
Key Challenges - Requires strictly anhydrous conditions. - Use of a hazardous and pyrophoric reagent (LiAlH₄).- Requires specialized hydrogenation equipment. - Potential for catalyst deactivation. - Selectivity can be an issue.

Visualizations

experimental_workflow_route1 start Start reagents Suspend LiAlH4 in anhydrous THF start->reagents addition Add 1-Methyl-3-pyrrolidinecarboxamide solution dropwise reagents->addition reflux Reflux for 4-6 hours addition->reflux quench Quench with aq. Na2SO4 at 0 °C reflux->quench filtration Filter through Celite quench->filtration drying Dry organic phase filtration->drying concentration Concentrate under reduced pressure drying->concentration purification Vacuum Distillation concentration->purification end End Product purification->end experimental_workflow_route2 start Start charge_reactor Charge reactor with nitrile, EtOH, Raney Ni, and NaOH start->charge_reactor purge Purge with H2 charge_reactor->purge pressurize Pressurize with H2 purge->pressurize heat_stir Heat and stir for 4-8 hours pressurize->heat_stir cool_vent Cool and vent heat_stir->cool_vent filter_catalyst Filter through Celite cool_vent->filter_catalyst concentrate Concentrate filtrate filter_catalyst->concentrate distill Vacuum Distillation concentrate->distill end End Product distill->end troubleshooting_logic cluster_route1 Route 1: LiAlH4 Reduction cluster_route2 Route 2: Catalytic Hydrogenation low_yield1 Low Yield check_moisture Check for Moisture low_yield1->check_moisture Possible Cause check_reagent Check LiAlH4 activity/amount low_yield1->check_reagent Possible Cause check_temp_time Optimize Temp/Time low_yield1->check_temp_time Possible Cause low_yield2 Low Yield check_catalyst Check Catalyst Activity low_yield2->check_catalyst Possible Cause check_pressure Check H2 Pressure low_yield2->check_pressure Possible Cause check_selectivity Poor Selectivity low_yield2->check_selectivity Symptom add_base Add Base/Ammonia check_selectivity->add_base Solution

References

troubleshooting poor diastereoselectivity in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in pyrrolidine synthesis?

The stereochemical outcome of pyrrolidine synthesis is governed by the relative energies of the diastereomeric transition states. Several factors can influence these energies:

  • Reaction Temperature: Lower temperatures often amplify small energy differences between transition states, leading to higher diastereoselectivity.[1]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states differently, affecting the diastereomeric ratio (d.r.).[1][2]

  • Catalyst/Reagent: The steric bulk and electronic properties of catalysts (e.g., Lewis acids) or chiral auxiliaries play a crucial role in facial selectivity during bond formation.[1][2]

  • Substrate Structure: The steric hindrance of substituents and protecting groups on the reactants can direct the approach of reagents to a specific face of the molecule. The choice of nitrogen protecting group is often critical for achieving high stereocontrol.[1]

  • Intermediate Geometry: The geometry of key intermediates, such as N-acyliminium ions or the transition state of a cycloaddition, dictates the final stereochemistry.[1]

Q2: My 1,3-dipolar cycloaddition is giving a nearly 1:1 mixture of diastereomers. What are the first troubleshooting steps?

A low diastereomeric ratio suggests that the competing transition states (e.g., exo and endo approaches) are very close in energy.[3] To improve this, consider the following systematic approach:

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C, 0 °C, or room temperature) to enhance selectivity.[1]

  • Screen Solvents: The choice of solvent can significantly alter diastereoselectivity.[2][4] Test a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile).

  • Vary the Catalyst: If using a metal catalyst (e.g., Ag₂CO₃, Yb(OTf)₃), screen alternatives with different metals or ligands.[1][4] The steric and electronic properties of the catalyst create a specific chiral environment that influences the cycloaddition.[2]

  • Modify the Substrate: Altering the steric bulk of the N-substituent on the azomethine ylide or the substituents on the dipolarophile can create a greater steric bias, favoring one transition state over the other.[5]

Troubleshooting Guides

Issue 1: Poor or Inverted Diastereoselectivity in Reductive Amination/Cyclization

Scenario: You are synthesizing a 2-substituted pyrrolidine via reductive amination of a keto-ester followed by cyclization, but the reaction yields the wrong diastereomer or a poor d.r.

Root Causes & Solutions:

  • Non-selective Reducing Agent: The steric bulk of the hydride source determines the facial selectivity of the reduction.

    • Solution: Switch to a different reducing agent. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H can produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[1]

  • Equilibration: The initial product may be isomerizing to the more thermodynamically stable diastereomer under the reaction or workup conditions.

    • Solution: Analyze the reaction mixture at earlier time points to check the kinetic product ratio. Modify workup conditions to be non-acidic and non-basic if possible.

EntryAldehyde/Amine PrecursorCatalyst/Reagent SystemSolventTemp (°C)d.r. (cis:trans)Yield (%)
1Benzaldehyde, BenzylamineYb(OTf)₃ (10 mol%)Toluene80>10:192
2Benzaldehyde, BenzylamineMgI₂ (20 mol%)CH₂Cl₂235:185
34-MeO-Ph-CHO, BenzylamineYb(OTf)₃ (10 mol%)Toluene80>10:196
4Cyclohexanecarboxaldehyde, BenzylamineYb(OTf)₃ (10 mol%)Toluene801:145

Data is representative and compiled based on findings that aryl aldehydes generally produce higher diastereoselectivity than aliphatic aldehydes in Yb(OTf)₃ catalyzed reactions.[6]

Issue 2: Low Diastereoselectivity in a Catalyzed [3+2] Cycloaddition

Scenario: A three-component reaction between an aldehyde, an amino acid, and a dipolarophile using a Lewis acid catalyst results in a poor diastereomeric ratio.

Root Causes & Solutions:

  • Suboptimal Lewis Acid: The Lewis acidity and the metal's coordination sphere are critical for organizing the reactants in the transition state.

    • Solution: Screen a panel of Lewis acids. Common choices include Yb(OTf)₃, TiCl₄, Ag₂CO₃, and various copper salts.[1][4]

  • Incorrect Solvent Choice: Solvents can influence the conformation of the azomethine ylide intermediate.

    • Solution: Evaluate different solvents. In some 1,3-dipolar cycloadditions, selectivity improves when moving from less hindered alcohols (methanol) to more sterically demanding ones (isopropanol, tert-butanol).[2] Toluene, THF, and CH₂Cl₂ are also common choices.[4]

EntryCatalyst (10 mol%)SolventTempConversion (%)d.r.
1AgOAcToluenert9585:15
2Ag₂CO₃Toluenert>9990:10
3Ag₂OToluenert>9988:12
4Cu(OTf)₂Toluenert<10-
5Ag₂CO₃THFrt>9982:18
6Ag₂CO₃CH₃CNrt>9980:20
7Ag₂CO₃CH₂Cl₂rt6590:10

Table is based on data for the 1,3-dipolar cycloaddition of N-tert-butanesulfinyl imines with azomethine ylides, where silver catalysts were effective and solvent choice modulated the diastereomeric ratio.[4]

Visualized Workflows and Mechanisms

Troubleshooting Workflow```dot

G

Caption: Energy pathways for major (endo) and minor (exo) diastereomers.

Key Experimental Protocols

Protocol 1: General Procedure for Yb(OTf)₃-Catalyzed Three-Component Pyrrolidine Synthesis[1]
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 equiv), primary amine (1.0 equiv), and Yb(OTf)₃ (10 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., Toluene, 0.2 M).

  • Aldimine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.

  • Cycloaddition: Add the 1,1-cyclopropanediester (1.0 equiv) to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy[7][8]
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product mixture. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the chosen solvent does not have signals that overlap with key analyte signals. [7]2. Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all relevant protons, which is crucial for accurate integration. [8][9]3. Data Processing: Process the spectrum using appropriate software. Perform careful phasing and baseline correction. [8][9]4. Signal Selection: Identify a pair of well-resolved, non-overlapping signals where each signal corresponds to a unique proton in each of the two diastereomers. Simple singlets or doublets are ideal. [7][8]5. Integration: Carefully integrate the selected pair of signals. Set the integral of the peak corresponding to the major diastereomer to a normalized value (e.g., 1.00).

  • Calculation: The diastereomeric ratio (d.r.) is the ratio of the two integral values. For example, if the integrals are 1.00 (major) and 0.25 (minor), the d.r. is 1.00:0.25, or 4:1.

References

Technical Support Center: Optimization of N-Methylation Reactions for Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing this crucial chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-methylation of pyrrolidine derivatives.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield or no desired N-methylated product. What are the potential causes and how can I fix this?

  • Answer: Low yields can stem from several factors related to reagents, reaction conditions, or the substrate itself.

    • Inactive Reagents:

      • Methylating Agent: Ensure the purity and reactivity of your methylating agent. For instance, paraformaldehyde can sometimes be of low quality.

      • Reducing Agent: In reductive aminations like the Eschweiler-Clarke reaction, the hydride source (e.g., formic acid) is critical. Ensure it is of appropriate concentration and purity.[1][2] For other reductive aminations, ensure your hydride source (e.g., NaBH(OAc)₃, NaBH₄, H₂) is active.

    • Sub-optimal Reaction Conditions:

      • Temperature: Many N-methylation reactions require specific temperature control. For Eschweiler-Clarke reactions, heating is typically required to facilitate the reaction, often near the boiling point of the aqueous solution.[2] Conversely, reactions with highly reactive electrophiles might require cooling to prevent side reactions.

      • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

      • pH Control: The pH of the reaction medium can be critical, especially in reductive amination, as it affects both iminium ion formation and hydride agent stability.

    • Substrate-Related Issues:

      • Steric Hindrance: Pyrrolidines with bulky substituents near the nitrogen atom may react slower, requiring more forcing conditions (higher temperature, longer reaction time, or a less sterically demanding methylating agent).[1]

      • Electronic Effects: Electron-withdrawing groups on the pyrrolidine ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more difficult.[1][3]

Issue 2: Formation of Quaternary Ammonium Salt

  • Question: My main side-product is the quaternary ammonium salt. How can I prevent this over-methylation?

  • Answer: Quaternary salt formation is a common issue when using alkyl halides like methyl iodide.

    • Choice of Method: The Eschweiler-Clarke reaction is an excellent choice to avoid this issue, as the reaction mechanism inherently stops at the tertiary amine stage.[1][2]

    • Control Stoichiometry: When using methyl iodide or dimethyl sulfate, carefully control the stoichiometry. Use of 1.0 to 1.1 equivalents of the methylating agent is often recommended.

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second methylation step.

    • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the tertiary amine over the quaternary salt.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate my pure N-methylated pyrrolidine from the reaction mixture. What purification strategies can I use?

  • Answer: Purification challenges often depend on the physical properties of the product and the nature of the impurities.

    • Removal of Formic Acid (Eschweiler-Clarke): After an Eschweiler-Clarke reaction, excess formic acid is present. Neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃) to a pH > 10 before extraction. This deprotonates the amine product, making it more soluble in organic solvents.

    • Extraction: N-methylated pyrrolidines are often basic. Liquid-liquid extraction is a standard method for separation. Ensure the aqueous layer is sufficiently basic to keep the product in its free-base form for extraction into an organic solvent like dichloromethane, chloroform, or ethyl acetate.[4]

    • Distillation: For volatile products, distillation can be an effective purification method.[5][6]

    • Chromatography: Column chromatography on silica gel is a common technique. However, the basicity of amines can cause streaking. To mitigate this, consider:

      • Treating the silica gel with a small amount of triethylamine (e.g., 1-2% v/v in the eluent).

      • Using alumina as the stationary phase.[5]

    • Dealing with Amine Impurities: Traces of amine impurities can be removed by treating the product with specialized resins or alumina.[5][7]

Comparative Data on N-Methylation Methods

The choice of N-methylation method depends on the substrate, scale, and available reagents. The following table summarizes common conditions for different methods.

Method Pyrrolidine Substrate Methylating Agent Reducing Agent / Base Solvent Temp. Yield Key Advantage
Eschweiler-Clarke Secondary AmineFormaldehyde (aq)Formic Acid (excess)Water or neatRefluxGood-ExcellentNo quaternary salt formation.[1][2]
Direct Alkylation Secondary AmineMethyl Iodide (MeI)K₂CO₃, NaHCO₃, or Et₃NAcetone, DMF, CH₃CNRT to RefluxVariableSimple setup.
Reductive Amination Secondary AmineParaformaldehydeNaBH(OAc)₃ or NaCNBH₃DCE, THF, CH₂Cl₂0 °C to RTGood-ExcellentMild conditions.
Green Method Secondary AmineDimethyl Carbonate (DMC)H₂ (with Ru-catalyst)Toluene120 °CGood-ExcellentUses a non-toxic C1 source.[8][9]

Detailed Experimental Protocols

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol describes a classic and robust method for methylating a secondary amine without risk of quaternization.[1][2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the pyrrolidine derivative (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2.2 eq) followed by formic acid (98%, 3.0 eq). Caution: The initial reaction can be exothermic.

  • Reaction: Heat the mixture to 90-100 °C (reflux) and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup (Quench): Cool the reaction mixture to room temperature. Carefully basify the solution to pH > 10 by the slow addition of aqueous NaOH solution (e.g., 2 M) while cooling in an ice bath. Caution: CO₂ evolution may cause foaming.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.

Protocol 2: N-Methylation using Methyl Iodide

This protocol is a standard direct alkylation method.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the pyrrolidine derivative (1.0 eq) in a suitable solvent (e.g., acetone or DMF).

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Add methyl iodide (1.05-1.1 eq) dropwise at room temperature. Caution: Methyl iodide is toxic and volatile; handle in a fume hood.[10][11][12]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the inorganic base. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines the typical steps involved in an N-methylation synthesis campaign, from planning to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Pyrrolidine Substrate method Choose Methylation Method start->method reagents Prepare Reagents & Solvents method->reagents setup Assemble Glassware (Inert Atmosphere?) reagents->setup reaction Run Reaction (Temp Control) setup->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor quench Quench Reaction & Neutralize monitor->quench extract Liquid-Liquid Extraction quench->extract purify Purify Product (Column/Distillation) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Pure N-Methylated Pyrrolidine characterize->end

Caption: General workflow for N-methylation of pyrrolidines.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common problems during the N-methylation reaction.

G start Problem Encountered low_yield Low Yield / No Reaction start->low_yield side_products Major Side Products start->side_products cause_reagents Inactive Reagents? low_yield->cause_reagents cause_conditions Suboptimal Conditions? low_yield->cause_conditions cause_overalk Over-alkylation (Quaternary Salt)? side_products->cause_overalk cause_other Other Impurities? side_products->cause_other sol_reagents Check purity/activity of methylating & reducing agents. cause_reagents->sol_reagents Yes sol_conditions Optimize Temp, Time & pH. Consider different solvent. cause_conditions->sol_conditions Yes sol_overalk Use Eschweiler-Clarke. Control stoichiometry (1.1 eq MeI). Lower temperature. cause_overalk->sol_overalk Yes sol_other Adjust conditions to improve selectivity. Optimize purification (e.g., basic wash, alumina column). cause_other->sol_other Yes

Caption: Troubleshooting decision tree for N-methylation reactions.

References

Technical Support Center: Catalyst Selection for Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for pyrrolidine ring formation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: My reaction for pyrrolidine ring formation is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a catalytic pyrrolidine synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvent, or it may degrade under the reaction conditions.

    • Solution: Ensure all starting materials and solvents are of high purity and are thoroughly dried, as water can deactivate many catalysts.[1] If catalyst poisoning is suspected, purification of the reactants is recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent catalyst degradation.[1]

  • Improper Catalyst Activation: Some catalysts require an activation step before they become catalytically active.

    • Solution: Review the literature or the manufacturer's protocol for the specific catalyst to ensure that any necessary activation procedures are being followed correctly.

  • Incorrect Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and overall yield.

    • Solution: Systematically screen different catalyst loadings to find the optimal concentration. Both too little and too much catalyst can be detrimental to the reaction.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can influence the reaction outcome.

    • Solution: Optimize the reaction temperature; some reactions require elevated temperatures to proceed efficiently, while others may benefit from lower temperatures to prevent side reactions. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Poor Substrate Reactivity: The electronic and steric properties of the substrate can affect its ability to participate in the catalytic cycle.

    • Solution: If possible, consider modifying the substrate to enhance its reactivity. Alternatively, a different catalytic system that is more tolerant of the specific substrate may be required.

Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Question: I am obtaining my desired pyrrolidine product, but with poor diastereoselectivity and/or enantioselectivity. How can I improve the stereochemical outcome of my reaction?

Answer:

Achieving high stereoselectivity is a common challenge in the synthesis of chiral pyrrolidines. The choice of catalyst, ligand, solvent, and reaction temperature all play a crucial role in controlling the stereochemical outcome.

Possible Causes & Solutions:

  • Ineffective Chiral Ligand or Catalyst: The chiral environment provided by the catalyst may not be sufficient to induce high stereoselectivity for the specific substrate.

    • Solution: Screen a library of chiral ligands with varying steric and electronic properties. For metal-catalyzed reactions, the choice of the metal precursor can also significantly influence selectivity. In organocatalysis, different catalyst scaffolds should be explored.

  • Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal to the chiral ligand is critical for the formation of the active catalytic species.

    • Solution: Systematically vary the metal-to-ligand ratio to optimize the stereoselectivity.

  • Suboptimal Solvent: The solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome.

    • Solution: Screen a range of solvents with different polarities and coordinating abilities. For example, in some 1,3-dipolar cycloadditions, switching from a polar protic solvent to a more sterically hindered alcohol has been shown to improve diastereoselectivity.[1]

  • Incorrect Reaction Temperature: The energy difference between the diastereomeric transition states can be small, and temperature can have a significant impact on the selectivity.

    • Solution: Generally, running the reaction at a lower temperature can enhance stereoselectivity, although this may lead to longer reaction times. It is important to find a balance between reaction rate and selectivity.

  • Presence of Impurities: Water or other impurities can interfere with the catalyst-substrate interaction, leading to a loss of stereocontrol.

    • Solution: Ensure that all reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right type of catalyst (e.g., metal-based vs. organocatalyst) for my pyrrolidine synthesis?

A1: The choice between a metal-based catalyst and an organocatalyst depends on several factors, including the specific transformation, the nature of the substrates, and the desired stereochemical outcome.

  • Metal-based catalysts (e.g., based on copper, iridium, gold, rhodium, or palladium) are often highly efficient and can catalyze a wide range of reactions, including cycloadditions, C-H aminations, and cross-coupling reactions.[1][2][3] They are particularly useful for achieving high enantioselectivity through the use of chiral ligands.

  • Organocatalysts (e.g., proline and its derivatives) are attractive due to their lower toxicity, stability, and availability.[4][5] They are commonly employed in reactions such as Michael additions and aldol reactions to construct functionalized pyrrolidine precursors with high enantioselectivity.[4][5]

A thorough literature search for similar transformations is the best starting point for selecting a promising catalytic system.

Q2: What is the role of the solvent in catalyst performance and how should I select an appropriate solvent?

A2: The solvent can have a profound impact on the outcome of a catalytic reaction by influencing catalyst solubility, stability, and activity, as well as the stability of reaction intermediates and transition states. When selecting a solvent, consider the following:

  • Polarity: The polarity of the solvent can affect reaction rates and selectivities. A systematic screening of solvents with varying polarities is often necessary.

  • Coordinating Ability: Coordinating solvents can sometimes compete with the substrate for binding to the metal center in metal-catalyzed reactions, which can inhibit catalysis. In other cases, coordination of the solvent to the catalyst may be beneficial.

  • Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and may act as proton sources or sinks, which can be either beneficial or detrimental depending on the reaction mechanism.

Q3: My catalyst appears to be deactivating over the course of the reaction. What are common deactivation mechanisms and can the catalyst be regenerated?

A3: Catalyst deactivation can occur through several mechanisms, including:

  • Poisoning: Strong binding of impurities or byproducts to the active site of the catalyst.

  • Sintering: Agglomeration of metal nanoparticles on a support at high temperatures, leading to a loss of active surface area.

  • Leaching: Dissolution of the active metal species from the support into the reaction medium.

  • Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface.

Whether a catalyst can be regenerated depends on the deactivation mechanism. For instance, some catalysts deactivated by coking can be regenerated by controlled oxidation to burn off the carbon deposits. However, deactivation by sintering or leaching is often irreversible.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data for different catalytic systems used in pyrrolidine ring formation, providing a basis for comparison.

Table 1: Performance of Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

EntryChiral LigandDipolarophileSolventTemp (°C)Yield (%)d.r.ee (%)
1FesulphosN-methylmaleimideTolueneRT75>95:595
2(R)-taniaphosFluorinated alkeneTolueneRT--86-92
3TF-BiphamPhosSpiro cyclohexadienone lactoneTolueneRTup to 89-up to 99

Table 2: Performance of Organocatalyzed Michael Addition for Pyrrolidine Precursors

EntryOrganocatalystAldehydeNitroalkeneSolventTemp (°C)Yield (%)d.r.ee (%)
1Diarylprolinol silyl ether3-phenylpropionaldehydetrans-β-nitrostyreneCH₂Cl₂RT95-9970:30-78:22~68 (syn)
2Chiral primary amine-thioureaVarious4-oxo-2-enoateTolueneRT---

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol is adapted from a general procedure for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[1]

Materials:

  • Copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆)

  • Chiral ligand (e.g., a phosphine-based ligand)

  • Azomethine ylide precursor (imine from a glycine ester and an aldehyde/ketone)

  • Alkene (dipolarophile)

  • Base (e.g., DBU)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the copper(I) precatalyst (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the azomethine ylide precursor (1.2 equivalents) to the reaction mixture.

  • Add the alkene (1.0 equivalent) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.

Protocol 2: Organocatalytic Michael Addition to Form a Pyrrolidine Precursor

This protocol provides a general method for the organocatalytic Michael addition of an aldehyde to a nitroalkene.

Materials:

  • Organocatalyst (e.g., a diarylprolinol silyl ether)

  • Aldehyde

  • Nitroalkene

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • To a solution of the nitroalkene (1.0 equivalent) in the solvent at room temperature, add the aldehyde (1.2-2.0 equivalents).

  • Add the organocatalyst (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct, which can then be further transformed into the pyrrolidine ring.

Visualizations

Catalyst_Selection_Workflow start Define Target Pyrrolidine substrate_analysis Analyze Substrate (Sterics, Electronics) start->substrate_analysis reaction_type Identify Reaction Type (e.g., Cycloaddition, Amination) substrate_analysis->reaction_type catalyst_class Select Catalyst Class (Metal-based vs. Organocatalyst) reaction_type->catalyst_class metal_catalyst Metal-based Catalyst catalyst_class->metal_catalyst organocatalyst Organocatalyst catalyst_class->organocatalyst ligand_screening Ligand Screening metal_catalyst->ligand_screening organo_screening Organocatalyst Screening organocatalyst->organo_screening metal_screening Metal Precursor Screening ligand_screening->metal_screening optimization Reaction Condition Optimization (Solvent, Temp., Conc.) metal_screening->optimization organo_screening->optimization analysis Analyze Results (Yield, Stereoselectivity) optimization->analysis success Successful Synthesis analysis->success Meets Criteria troubleshooting Troubleshoot Issues analysis->troubleshooting Does Not Meet Criteria troubleshooting->catalyst_class

Caption: A workflow for catalyst selection in pyrrolidine ring synthesis.

Catalytic_Cycle_Cu_1_3_Dipolar_Cycloaddition cluster_0 Catalytic Cycle Cu(I)L Cu(I)L Intermediate_A [Cu(I)L(Imine)] Intermediate_B [Cu(I)L(Ylide)] Intermediate_A->Intermediate_B + Base - HB+ Intermediate_C [Cu(I)L*(Pyrrolidinate)] Intermediate_B->Intermediate_C + Alkene [3+2] Cycloaddition Cu(I)L* Cu(I)L* Intermediate_C->Cu(I)L* - Pyrrolidine Pyrrolidine Pyrrolidine Intermediate_C->Pyrrolidine Cu(I)L*->Intermediate_A + Imine Imine Imine Imine->Intermediate_A Alkene Alkene Alkene->Intermediate_B

Caption: A simplified catalytic cycle for a Copper-catalyzed 1,3-dipolar cycloaddition.

References

Technical Support Center: Scale-Up of Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of pyrrolidine synthesis. The information is designed to assist in optimizing reaction conditions, ensuring safety, and maximizing yield and purity in laboratory, pilot plant, and production settings.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Low or inconsistent yield is one of the most common challenges when transitioning from laboratory to larger-scale synthesis. The underlying causes are often multifactorial, involving changes in reaction kinetics, heat and mass transfer, and reagent addition.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting start Low Yield Observed During Scale-Up q1 Was the reaction completion confirmed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there significant side products? a1_yes->q2 sol1 Incomplete Reaction: - Increase reaction time. - Consider higher reaction temperature. - Increase catalyst or reagent loading. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Side Reactions: - Optimize temperature to minimize byproducts. - Adjust reagent addition rate (e.g., slow addition). - Evaluate alternative catalysts or solvents. a2_yes->sol2 q3 Were there issues with work-up and isolation? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Product Loss During Work-up: - Optimize extraction solvent and pH. - Increase number of extractions. - Evaluate alternative purification methods (e.g., crystallization vs. chromatography). a3_yes->sol3 end Consult further literature or in-house process chemistry experts. a3_no->end sol3->end

Caption: A decision tree for troubleshooting low yields in pyrrolidine synthesis scale-up.

Issue 2: Poor Stereoselectivity at Larger Scales

Maintaining stereocontrol is critical, especially in pharmaceutical applications. Changes in reaction conditions during scale-up can significantly impact the diastereomeric or enantiomeric excess of the final product.

Question: The diastereoselectivity of our [3+2] cycloaddition reaction decreased from >95:5 in the lab to 80:20 at the pilot scale. What are the likely causes and how can we address this?

Answer:

Several factors can contribute to the loss of stereoselectivity during scale-up:

  • Temperature Gradients: Inadequate mixing and heat removal in larger reactors can create localized hot spots, which can lower the activation energy difference between the diastereomeric transition states, leading to a less selective reaction.

  • Slower Reagent Addition: While often necessary for safety, slower addition rates can alter the concentration profile of reactants and catalysts, potentially favoring less selective pathways.

  • Catalyst Activity and Deactivation: The catalyst's performance may change at a larger scale due to differences in mixing efficiency or increased sensitivity to impurities in larger batches of starting materials.

  • Solvent Effects: The choice of solvent can have a profound impact on the transition state geometry and, therefore, stereoselectivity. A solvent that performs well at a small scale may not be optimal for the thermal and mixing conditions of a larger reactor.

Troubleshooting Steps:

  • Improve Mixing and Heat Transfer:

    • Evaluate the impeller design and agitation speed to ensure efficient mixing.

    • Improve heat removal by adjusting the coolant temperature and flow rate in the reactor jacket.

    • Consider using a more dilute reaction mixture to better manage the exotherm.

  • Optimize Reagent Addition:

    • Experiment with different addition profiles (e.g., constant rate vs. temperature-controlled addition) to maintain a consistent reaction temperature.

  • Re-evaluate the Catalyst System:

    • Screen different catalyst loadings to find the optimal balance between reaction rate and selectivity at scale.

    • Ensure the purity of all starting materials and solvents to avoid catalyst poisoning.

  • Solvent Screening:

    • Conduct a solvent screen at the pilot scale to identify a solvent that provides robust stereoselectivity under the new reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrrolidines that are amenable to scale-up?

A1: Several robust methods are commonly used for the large-scale synthesis of pyrrolidines:

  • [3+2] Cycloaddition Reactions: This is a powerful method for constructing the pyrrolidine ring with high stereocontrol. The reaction of azomethine ylides with alkenes is particularly common in pharmaceutical synthesis.

  • Reductive Amination of 1,4-Dicarbonyl Compounds: A classic and reliable method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction to yield the corresponding N-substituted pyrrolidine.

  • Intramolecular Cyclization: This approach uses acyclic precursors, such as amino alcohols or haloamines, which cyclize to form the pyrrolidine ring. This can be achieved through various reactions, including intramolecular nucleophilic substitution and reductive amination.

Q2: What are the key safety considerations when scaling up pyrrolidine synthesis?

A2: Key safety considerations include:

  • Thermal Hazards: Many pyrrolidine syntheses are exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, is essential to understand the potential for thermal runaway and to design appropriate cooling and emergency shutdown systems.

  • Reagent Handling: Some reagents used in pyrrolidine synthesis, such as organometallic compounds and strong reducing agents, are pyrophoric or highly reactive. Safe handling procedures and appropriate personal protective equipment are crucial.

  • Pressure Generation: Some reactions may generate gaseous byproducts, leading to a pressure buildup in the reactor. The reactor must be appropriately sized and equipped with pressure relief devices.

  • Toxicity of Materials: Pyrrolidines and their precursors can have varying levels of toxicity. A thorough toxicological assessment of all materials is necessary to establish appropriate handling and containment procedures.

Q3: How do impurity profiles change during scale-up, and what are the common impurities to look for?

A3: Impurity profiles can change significantly during scale-up due to variations in reaction conditions and longer reaction times. Common impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.

    • Byproducts from Side Reactions: Changes in temperature and mixing can favor the formation of byproducts that were not significant at the lab scale. For example, in reductive aminations, over-alkylation can lead to tertiary amine impurities.

    • Reagents and Catalysts: Residual catalysts (e.g., palladium, iridium) and reagents (e.g., reducing agents, bases) can be present in the final product.

  • Degradation Products: Longer processing times and higher temperatures can lead to the degradation of the desired product.

  • Solvent-Related Impurities: Residual solvents from the reaction and purification steps are common impurities.

Regulatory bodies like the ICH have strict guidelines for the identification and qualification of impurities in active pharmaceutical ingredients (APIs).

Quantitative Data from Scale-Up Studies

The following tables summarize quantitative data from published scale-up studies of pyrrolidine synthesis, illustrating the impact of scale on key reaction parameters.

Table 1: Scale-Up of a [3+2] Cycloaddition Reaction

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Reactant A 1.0 g1.0 kg
Reactant B 1.2 eq1.2 eq
Catalyst Loading 1 mol%0.5 mol%
Solvent TolueneToluene
Temperature 25 °C20-25 °C (controlled)
Reaction Time 12 h18 h
Yield 92%85%
Purity (HPLC) >99%98.5%

Table 2: Scale-Up of a Reductive Amination

ParameterLaboratory Scale (5 g)Production Scale (100 kg)
1,4-Diketone 5.0 g100 kg
Primary Amine 1.1 eq1.1 eq
Reducing Agent NaBH(OAc)₃H₂/Pd-C
Solvent DichloromethaneMethanol
Temperature 25 °C40-50 °C
Pressure Atmospheric5 bar (H₂)
Reaction Time 8 h24 h
Yield 88%82%
Key Impurity Over-alkylated byproduct (<0.5%)Over-alkylated byproduct (1.2%)

Experimental Protocols

Protocol 1: Multi-Gram Scale Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol is a general guideline for the multi-gram synthesis of a substituted pyrrolidine via a silver-catalyzed [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene.

Materials:

  • Aldehyde (1.0 eq)

  • Amino ester hydrochloride (1.05 eq)

  • Alkene (1.1 eq)

  • Triethylamine (2.2 eq)

  • Silver acetate (AgOAc, 5 mol%)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To a clean and dry 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the aldehyde, amino ester hydrochloride, and alkene.

  • Add toluene to the reactor to achieve a suitable concentration (e.g., 0.5 M).

  • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add triethylamine to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Add the silver acetate catalyst to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted pyrrolidine.

Protocol 2: Scalable Reductive Amination for Pyrrolidine Synthesis

This protocol describes a scalable, one-pot reductive amination of a 1,4-dicarbonyl compound with a primary amine using catalytic hydrogenation.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary amine (1.05 eq)

  • 5% Palladium on carbon (Pd/C, 1-2 mol%)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Charge a suitable hydrogenation reactor with the 1,4-diketone, primary amine, and methanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Add the 5% Pd/C catalyst.

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis by GC or HPLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Visualizations

Experimental Workflow for Scalable [3+2] Cycloaddition

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Charge reactor with aldehyde, amino ester HCl, and alkene in toluene cool Cool to 0-5 °C prep->cool add_base Slowly add triethylamine cool->add_base add_catalyst Add AgOAc catalyst add_base->add_catalyst react Warm to RT and stir for 12-24h add_catalyst->react monitor Monitor by TLC/HPLC react->monitor quench Quench with water monitor->quench extract Separate and wash organic layer quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify

Caption: A typical experimental workflow for a scalable [3+2] cycloaddition synthesis of pyrrolidines.

Technical Support Center: Byproduct Analysis in (1-Methylpyrrolidin-3-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and analysis of (1-Methylpyrrolidin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to byproduct formation during the synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary synthetic pathways commonly employed:

  • Reduction of 1-methyl-3-cyanopyrrolidine: This method involves the chemical reduction of the nitrile group to a primary amine.

  • Reductive Amination of 1-methyl-3-pyrrolidinone: This is a one-pot reaction where the ketone is reacted with ammonia in the presence of a reducing agent.

  • Alkylation of 3-(aminomethyl)pyrrolidine: This involves the methylation of the primary or secondary amine of the pyrrolidine ring, often using the Eschweiler-Clarke reaction.

Q2: I am seeing a significant amount of a higher molecular weight impurity in my GC-MS analysis after performing an Eschweiler-Clarke reaction. What could this be?

A2: A common byproduct in the Eschweiler-Clarke reaction is the formation of over-methylated products. In the case of starting with 3-(aminomethyl)pyrrolidine, it is possible to form N,N-dimethyl- this compound. This occurs when the primary amine is methylated twice. To minimize this, it is crucial to control the stoichiometry of the reagents, particularly the formaldehyde and formic acid.

Q3: My reductive amination of 1-methyl-3-pyrrolidinone is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amine byproducts is a known challenge in reductive amination. The primary amine product can react further with the starting ketone. To favor the formation of the desired primary amine, this compound, consider the following adjustments:

  • Use a large excess of ammonia: This will statistically favor the reaction of the ketone with ammonia over the amine product.

  • Control the addition of the reducing agent: Adding the reducing agent slowly can help to minimize the concentration of the primary amine available to react further.

  • Optimize the reaction temperature and pressure: Lower temperatures can sometimes improve selectivity.

Q4: What are some common impurities I might encounter when reducing 1-methyl-3-cyanopyrrolidine with a hydride reducing agent like LiAlH4?

A4: While generally a high-yielding reaction, the reduction of nitriles with powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) can sometimes lead to the formation of small amounts of byproducts. Incomplete reduction could leave unreacted starting material. Also, depending on the work-up procedure, hydrolysis of intermediates might lead to other impurities. Careful control of the reaction conditions and a thorough aqueous work-up are important.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Symptoms: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows multiple peaks in addition to the desired this compound product.

Possible Causes & Solutions:

Potential Byproduct/ImpurityLikely Synthetic RouteSuggested Troubleshooting Steps
Unreacted Starting Material (e.g., 1-methyl-3-cyanopyrrolidine, 1-methyl-3-pyrrolidinone)All routes- Ensure sufficient reaction time and temperature. - Check the quality and stoichiometry of reagents. - Consider a more potent reducing agent if applicable.
Over-methylated Product (N,N-dimethyl-(1-methylpyrrolidin-3-yl)methanamine)Eschweiler-Clarke- Carefully control the molar ratio of formaldehyde and formic acid. - Consider a stepwise methylation if high purity is required.
Secondary Amine Byproduct (bis((1-methylpyrrolidin-3-yl)methyl)amine)Reductive Amination- Use a significant excess of ammonia. - Optimize the rate of addition of the reducing agent.
Partially Reduced IntermediatesReduction of Nitrile- Ensure the reducing agent is active and used in sufficient quantity. - Monitor the reaction to completion by TLC or GC before quenching.
Issue 2: Poor Yield of this compound

Symptoms: The isolated yield of the final product is lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography, GC-MS) to ensure all starting material has been consumed.

  • Product Loss During Work-up: this compound is a water-soluble amine. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to minimize its solubility before extraction with an organic solvent. Multiple extractions with a suitable solvent (e.g., dichloromethane, chloroform) are recommended.

  • Side Reactions: The formation of byproducts, as detailed in the table above, will naturally lower the yield of the desired product. Address these side reactions through optimization of the reaction conditions.

  • Purification Losses: Distillation is a common method for purifying this compound. Ensure the distillation is performed under reduced pressure to prevent thermal decomposition.

Experimental Protocols

Analytical Methodologies for Byproduct Analysis

The following table outlines recommended starting conditions for the analysis of this compound and its potential byproducts. Method optimization will likely be required for specific applications.

Analytical TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectionNotes
GC-MS Capillary column (e.g., DB-5ms, HP-5ms)HeliumMass Spectrometry (EI)Suitable for identifying volatile byproducts. Derivatization may be necessary for better peak shape and resolution of the polar amines.
Reverse-Phase HPLC C18 columnAcetonitrile/Water with an amine modifier (e.g., 0.1% TFA or DEA)UV (low wavelength, ~210 nm) or ELSD/CADUseful for quantifying non-volatile impurities. The amine modifier is crucial for good peak shape.
NMR Spectroscopy ¹H, ¹³CCDCl₃ or D₂O-Essential for the structural elucidation of unknown byproducts isolated by preparative chromatography.

Visualizations

Reaction_Pathways cluster_reduction Reduction Route cluster_reductive_amination Reductive Amination Route cluster_alkylation Alkylation Route 1-Methyl-3-cyanopyrrolidine 1-Methyl-3-cyanopyrrolidine Product_A This compound 1-Methyl-3-cyanopyrrolidine->Product_A LiAlH4 or H2/Catalyst 1-Methyl-3-pyrrolidinone 1-Methyl-3-pyrrolidinone Product_B This compound 1-Methyl-3-pyrrolidinone->Product_B NH3, Reducing Agent Byproduct_Secondary Secondary Amine Product_B->Byproduct_Secondary Reacts with starting material 3-(Aminomethyl)pyrrolidine 3-(Aminomethyl)pyrrolidine Product_C This compound 3-(Aminomethyl)pyrrolidine->Product_C HCHO, HCOOH (Eschweiler-Clarke) Byproduct_Overalkylation Over-methylated Product Product_C->Byproduct_Overalkylation Excess Reagents

Caption: Synthetic routes to this compound and potential byproduct pathways.

Analytical_Workflow Crude_Reaction_Mixture Crude Reaction Mixture Initial_Analysis Initial Analysis (TLC/GC-MS) Crude_Reaction_Mixture->Initial_Analysis Purification Purification (Distillation or Chromatography) Initial_Analysis->Purification Isolated_Product Isolated Product Purification->Isolated_Product Byproduct_Fractions Isolated Byproduct Fractions Purification->Byproduct_Fractions Purity_Analysis Purity Analysis (HPLC/GC) Isolated_Product->Purity_Analysis Structural_Elucidation Structural Elucidation (NMR, HRMS) Byproduct_Fractions->Structural_Elucidation Final_Report Final Report Purity_Analysis->Final_Report Structural_Elucidation->Final_Report

Caption: A typical workflow for the analysis and characterization of byproducts in a chemical reaction.

strategies to minimize degradation of (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (1-Methylpyrrolidin-3-yl)methanamine during experiments and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Loss of Purity Over Time - Improper Storage: Exposure to air (oxygen and carbon dioxide), light, or elevated temperatures. - Contamination: Introduction of water, metal ions, or other reactive species.- Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon). - Use Inert Handling Techniques: When dispensing, use dry syringes and needles under a blanket of inert gas. For more details, refer to the Protocol for Handling Air-Sensitive Reagents. - Solvent Purity: Use high-purity, dry solvents for all solutions.
Unexpected Side Products in Reactions - Degradation of Starting Material: The amine may have degraded prior to use, introducing impurities that participate in side reactions. - Reaction with Atmospheric CO2: The primary amine can react with carbon dioxide to form carbamates. - Oxidation: The primary or tertiary amine can be oxidized, especially in the presence of certain reagents or metal catalysts.- Assess Purity Before Use: Run a quick purity check (e.g., TLC or HPLC) on the starting material before setting up the reaction. - Inert Reaction Atmosphere: Conduct reactions under an inert atmosphere to prevent reaction with atmospheric components. - Degas Solvents: Ensure all reaction solvents are thoroughly degassed to remove dissolved oxygen.
Inconsistent Experimental Results - Variable Purity of Aliquots: Inconsistent handling of the stock container can lead to variable degradation between aliquots. - Batch-to-Batch Variation: Different batches of the compound may have different initial purity levels.- Aliquot Upon Receipt: Upon receiving a new bottle, aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material. - Qualify New Batches: Perform a purity analysis on each new batch of the compound before use in critical experiments.
Discoloration of the Compound (Yellowing) - Oxidation: Formation of oxidized impurities. - Photodegradation: Exposure to light, especially UV light.- Strict Light Protection: Store in amber vials or wrap containers in aluminum foil. - Minimize Air Exposure: Handle exclusively under an inert atmosphere. If discoloration is observed, consider purifying the material before use if the purity is compromised.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C, protected from light, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways are likely to be oxidation and reaction with atmospheric carbon dioxide. The primary amine is susceptible to oxidation to form corresponding imines or further degradation products. The tertiary amine can be oxidized to an N-oxide. Both amine groups are basic and can react with acidic gases like CO2.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity and quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of new species. A simple Thin-Layer Chromatography (TLC) analysis can often provide a quick qualitative check for the presence of impurities.

Q4: Is this compound sensitive to air and moisture?

A4: Yes, as a compound containing primary and tertiary amine functional groups, it is susceptible to degradation upon exposure to air (oxygen and carbon dioxide) and moisture. It is recommended to handle this compound using air-sensitive techniques.

Q5: What are some common impurities that might be present in this compound?

A5: Potential impurities could arise from the synthetic route or from degradation. These may include starting materials from the synthesis, by-products, or degradation products such as the corresponding N-oxide, imine, or carbamate derivatives formed from exposure to air.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in a stability chamber at 80°C for 48 hours.

    • Dissolve the stressed sample in the solvent to the initial concentration.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).

    • Dissolve the stressed sample in the solvent to the initial concentration.

    • Analyze by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.

  • Compare the chromatograms to identify and quantify any degradation products.

Protocol for Purity Assessment by HPLC (Starting Method)

This is a general starting method for assessing the purity of this compound. Method optimization will likely be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol for Handling Air-Sensitive Reagents

This protocol provides a basic workflow for handling this compound to minimize exposure to air and moisture.

1. Equipment:

  • Dry, clean glassware (oven-dried and cooled under vacuum or in a desiccator).

  • Syringes and needles (oven-dried).

  • Rubber septa.

  • Inert gas source (nitrogen or argon) with a bubbler.

2. Procedure:

  • Assemble the reaction or storage flask and fit it with a rubber septum.

  • Purge the flask with an inert gas for several minutes.

  • To withdraw the amine, use a dry syringe and needle. First, draw a small amount of inert gas from the headspace of the flask into the syringe.

  • Pierce the septum of the this compound container and inject the inert gas into the headspace to create a positive pressure.

  • Invert the container and carefully draw the desired volume of the liquid into the syringe.

  • Withdraw the needle and immediately insert it into the septum of the reaction/storage flask.

  • Dispense the liquid into the flask.

  • Maintain a positive pressure of inert gas throughout the process, monitored by the bubbler.

Visualizations

degradation_pathway main This compound n_oxide N-Oxide (Tertiary Amine Oxidation) main->n_oxide Oxidation imine Imine Derivative (Primary Amine Oxidation) main->imine Oxidation carbamate Carbamate Salt (Reaction with CO2) main->carbamate Carbamation o2 Oxygen (Air) o2->n_oxide o2->imine co2 Carbon Dioxide (Air) co2->carbamate light Light/Heat light->n_oxide light->imine other Other Degradants experimental_workflow cluster_storage Proper Storage cluster_handling Handling cluster_analysis Purity Check cluster_reaction Experiment storage Store at 2-8°C Protect from light Under inert gas handling Use inert atmosphere (Glovebox or Schlenk line) Use dry solvents/glassware storage->handling analysis Perform HPLC/TLC on starting material handling->analysis reaction Run reaction under inert atmosphere analysis->reaction

optimizing reaction time and temperature for (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (1-Methylpyrrolidin-3-yl)methanamine

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized from a precursor such as 1-methyl-3-pyrrolidinone. A common two-step approach involves:

  • Conversion of 1-methyl-3-pyrrolidinone to 1-methylpyrrolidine-3-carbonitrile.

  • Reduction of the nitrile group to an aminomethyl group.

An alternative final step is the reductive amination of 1-methylpyrrolidine-3-carbaldehyde.

Q2: What are the critical parameters for the reduction of the nitrile?

A2: The choice of reducing agent and reaction conditions are crucial. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective. Key parameters to control are temperature, pressure (for hydrogenation), and solvent purity.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] For TLC, staining with ninhydrin can be effective for visualizing the amine product.

Q4: What is a suitable solvent for this synthesis?

A4: The choice of solvent depends on the specific step. For the reduction with LiAlH₄, anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are required. For catalytic hydrogenation, alcohols such as methanol or ethanol are common.

Troubleshooting Guides

Issue 1: Low Yield in the Nitrile Reduction Step

Potential Cause Troubleshooting Step
Inactive Reducing Agent Use a fresh, unopened container of the reducing agent or test the activity of the current batch. LiAlH₄ is particularly sensitive to moisture.
Insufficient Reaction Time or Temperature Ensure the reaction is stirred for the recommended duration and at the appropriate temperature. For LiAlH₄ reductions, this may involve an initial period at 0 °C followed by reflux.
Poor Quality Starting Material Verify the purity of the 1-methylpyrrolidine-3-carbonitrile using techniques like NMR or GC-MS.
Loss during Workup The amine product can be water-soluble. Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent during workup. Adjusting the pH to be more basic can also improve extraction efficiency.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Incomplete Reaction If starting material is observed in the final product, consider increasing the reaction time or the amount of reducing agent.
Side Reactions Over-reduction or side reactions can occur. For instance, in reductive amination, dialkylation can be a side product. Using an excess of the amine can help minimize this.[2]
Contamination from Solvents or Reagents Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions.[2]
Ineffective Purification Optimize the purification method. Distillation under reduced pressure is often effective for liquid amines. Column chromatography can also be used, but care must be taken due to the basic nature of the product.

Issue 3: Emulsion during Aqueous Workup

Potential Cause Troubleshooting Step
Amine Acting as a Surfactant Amines can cause emulsions during extraction.[2] To break the emulsion, add a saturated solution of sodium chloride (brine).[2]
Vigorous Shaking Gently invert the separatory funnel instead of shaking it vigorously.
pH of the Aqueous Layer Adjusting the pH of the aqueous layer with a strong acid or base can sometimes help to break the emulsion.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Reduction

Step 1: Synthesis of 1-Methylpyrrolidine-3-carbonitrile (This is a representative procedure and may require optimization.)

  • To a solution of 1-methyl-3-pyrrolidinone in a suitable solvent, add tosyl cyanide.

  • Cool the mixture to 0 °C and slowly add a strong base, such as potassium tert-butoxide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by distillation or chromatography to obtain 1-methylpyrrolidine-3-carbonitrile.

Step 2: Reduction of 1-Methylpyrrolidine-3-carbonitrile

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-methylpyrrolidine-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench it by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Table 1: Reaction Parameters for Nitrile Reduction

ParameterValue
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to reflux (approx. 66 °C)
Reaction Time 4-6 hours
Workup Sequential addition of H₂O, NaOH(aq), H₂O

Visualizations

Experimental_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Reduction A 1-Methyl-3-pyrrolidinone C Reaction Mixture A->C B Tosyl Cyanide + Base B->C D Quenching & Extraction C->D E 1-Methylpyrrolidine-3-carbonitrile D->E F 1-Methylpyrrolidine-3-carbonitrile H Reaction at Reflux F->H G LiAlH4 in THF G->H I Quenching & Workup H->I J Purification (Distillation) I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagent Is the reducing agent active? Start->CheckReagent CheckConditions Were reaction time and temperature adequate? CheckReagent->CheckConditions Yes UseNewReagent Use fresh reducing agent. CheckReagent->UseNewReagent No CheckPurity Is the starting material pure? CheckConditions->CheckPurity Yes IncreaseTimeTemp Increase reaction time or temperature. CheckConditions->IncreaseTimeTemp No CheckWorkup Was the aqueous workup optimized? CheckPurity->CheckWorkup Yes PurifyStartingMaterial Purify the starting nitrile. CheckPurity->PurifyStartingMaterial No OptimizeExtraction Adjust pH and perform multiple extractions. CheckWorkup->OptimizeExtraction No End Yield Improved CheckWorkup->End Yes UseNewReagent->End IncreaseTimeTemp->End PurifyStartingMaterial->End OptimizeExtraction->End

Caption: Troubleshooting logic for low yield in the nitrile reduction step.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Characterization of (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative characterization of (1-Methylpyrrolidin-3-yl)methanamine. Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, this document outlines recommended analytical approaches based on the characterization of structurally similar pyrrolidine derivatives and general principles of analytical chemistry. The presented experimental protocols serve as a robust starting point for method development and validation.

Introduction to this compound

This compound is a bicyclic amine containing a tertiary amine within the pyrrolidine ring and a primary amine in the side chain. Its chemical structure dictates the choice of suitable analytical techniques. The presence of two basic nitrogen atoms influences its chromatographic behavior and spectroscopic properties.

Chemical Structure:

Molecular Formula: C₆H₁₄N₂

Molecular Weight: 114.19 g/mol

Comparative Analysis of Analytical Techniques

The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of selectivity, sensitivity, and the type of information it provides.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of various analytical methods for the analysis of this compound. The data presented are estimations based on the analysis of similar aliphatic amines and should be confirmed through method validation studies.

Analytical MethodTypical ApplicationLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)
Gas Chromatography-Mass Spectrometry (GC-MS) Identification, Purity, Quantitation1-10 ng/mL5-50 ng/mL>0.99590-110%
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity, Quantitation5-20 ng/mL20-100 ng/mL>0.9995-105%
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric Purity5-20 ng/mL20-100 ng/mL>0.9995-105%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structure Elucidation, Identification----
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group Identification----

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of amines, derivatization is often recommended to improve chromatographic peak shape and thermal stability.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

    • Derivatization (Optional but Recommended): To a 100 µL aliquot of the sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA). Heat the mixture at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Expected Results: The mass spectrum is expected to show a molecular ion peak (or its derivative) and characteristic fragmentation patterns corresponding to the loss of methyl, aminomethyl, and parts of the pyrrolidine ring.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Methanol Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification Identification Compound Identification MassSpectrum->Identification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Purity Assess Purity Chromatogram->Purity Quantify Quantify Analyte Chromatogram->Quantify Spectroscopy_Relationship cluster_techniques Spectroscopic Characterization cluster_info Information Obtained Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR FTIR FTIR Molecule->FTIR MS Mass Spectrometry Molecule->MS Structure Molecular Structure Connectivity NMR->Structure Elucidates FunctionalGroups Functional Groups (-NH₂, -CH₃, etc.) FTIR->FunctionalGroups Identifies MolecularWeight Molecular Weight Fragmentation MS->MolecularWeight Determines

A Comparative Analysis of (1-Methylpyrrolidin-3-yl)methanamine and 1-Methylpyrrolidine: NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and analytical properties of small molecules is paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (1-Methylpyrrolidin-3-yl)methanamine and a structurally related alternative, 1-Methylpyrrolidine. The following sections present available spectral data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Data Presentation

Table 1: Comparison of ¹H NMR Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignmentData Source
This compound) Predicted ~2.8-3.5m2HH-2, H-5Predicted
Predicted ~2.5-2.8m2H-CH₂-NH₂Predicted
Predicted ~2.3s3HN-CH₃Predicted
Predicted ~2.2-2.4m1HH-3Predicted
Predicted ~1.5-2.0m2HH-4Predicted
Predicted ~1.2-1.6br s2H-NH₂Predicted
1-Methylpyrrolidine ~2.4t4HH-2, H-5Experimental[1][2]
~2.2s3HN-CH₃Experimental[1][2]
~1.7p4HH-3, H-4Experimental[1][2]

Note: Predicted ¹H NMR data for this compound is an estimation based on typical chemical shifts for similar structural motifs and should be considered illustrative.

Table 2: Comparison of ¹³C NMR Data

CompoundChemical Shift (δ) ppmAssignmentData Source
This compound) 57.0C-2Experimental (HMDB)
55.0C-5Experimental (HMDB)
47.0-CH₂-NH₂Experimental (HMDB)
42.0N-CH₃Experimental (HMDB)
38.0C-3Experimental (HMDB)
29.0C-4Experimental (HMDB)
1-Methylpyrrolidine 56.5C-2, C-5Experimental[1][3]
41.9N-CH₃Experimental[1][3]
24.1C-3, C-4Experimental[1][3]

Table 3: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey m/z ValuesIonization ModeData Source
This compound) C₆H₁₄N₂114.19 g/mol [4]115.12 [M+H]⁺, 137.10 [M+Na]⁺ESI (Predicted)PubChem
1-Methylpyrrolidine C₅H₁₁N85.15 g/mol [1]85 [M]⁺, 84, 57, 42EINIST, PubChem[1][5]

Experimental Protocols

The following are representative protocols for acquiring NMR and mass spectrometry data for aminopyrrolidine derivatives. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

3. ¹³C NMR Acquisition:

  • Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

Mass Spectrometry (MS)

1. Sample Preparation for Electrospray Ionization (ESI-MS):

  • Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water (50:50 v/v), often with a small amount of formic acid (0.1%) to promote ionization in positive ion mode.

2. ESI-MS Analysis:

  • Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 500-800 L/hr.

    • Mass Range: m/z 50-500.

3. Sample Preparation for Electron Ionization (GC-MS):

  • For volatile compounds like 1-Methylpyrrolidine, direct injection of a dilute solution in a volatile solvent (e.g., dichloromethane or methanol) into a Gas Chromatograph (GC) is appropriate.

4. GC-MS Analysis:

  • Instrument: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 35-500.

Mandatory Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing NMR and mass spectrometry data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample Compound of Interest Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilute in MS-compatible Solvent Sample->Dilution for MS NMR_Acquisition Data Acquisition (¹H and ¹³C) Dissolution->NMR_Acquisition MS_Acquisition Data Acquisition (ESI or GC-MS) Dilution->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Interpretation (Chemical Shift, Coupling) NMR_Processing->NMR_Analysis Final_Report Structural Characterization Report NMR_Analysis->Final_Report MS_Processing Data Processing (Peak Detection, Mass Assignment) MS_Acquisition->MS_Processing MS_Analysis Spectral Interpretation (m/z, Fragmentation) MS_Processing->MS_Analysis MS_Analysis->Final_Report

Caption: General workflow for NMR and Mass Spectrometry analysis.

logical_relationship Compound Target Molecule NMR NMR Spectroscopy Compound->NMR provides MS Mass Spectrometry Compound->MS provides Structure Chemical Structure (Connectivity, Functional Groups) NMR->Structure determines Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight determines Structure->Molecular_Weight confirms

Caption: Logical relationship between analytical techniques and structural information.

References

Navigating Purity Analysis: A Comparative Guide to HPLC and GC-MS for (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chiral compounds like (1-Methylpyrrolidin-3-yl)methanamine is a critical step in ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most suitable analytical approach.

This compound is a chiral amine, meaning it exists as two non-superimposable mirror images (enantiomers). As enantiomers can exhibit different pharmacological and toxicological profiles, it is crucial to not only determine the overall purity but also the enantiomeric purity. Both HPLC and GC-MS are well-established techniques for purity analysis, each with its own set of advantages and limitations for this specific analyte.

At a Glance: HPLC vs. GC-MS for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for chiral separations using specialized columns.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar amines to improve volatility and peak shape.
Enantiomeric Purity Direct enantiomeric separation is achievable with a chiral stationary phase (CSP).Chiral separation is possible with a chiral GC column, though less common than chiral HPLC. Derivatization may be necessary.
Sensitivity High sensitivity, especially with UV or MS detectors.Very high sensitivity and selectivity, providing structural information for impurity identification.
Sample Preparation Generally simple, involving dissolution in a suitable solvent. Pre-column derivatization can be used to enhance detection.May require derivatization (e.g., silylation, acylation) to increase volatility, adding a step to the workflow.
Typical Impurities Detected Starting materials (e.g., 1-methylpyrrolidine-3-carbonitrile), diastereomers, and other non-volatile by-products.Volatile impurities, residual solvents, and derivatized forms of starting materials and by-products.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Two primary HPLC approaches can be employed for the analysis of this compound: chiral HPLC for enantiomeric purity and reversed-phase HPLC with derivatization for achiral purity.

1. Chiral HPLC for Enantiomeric Purity

This method aims to separate and quantify the two enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS).

  • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H) are often effective for separating chiral amines.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. For example, a starting condition could be n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte lacks a strong chromophore. MS detection would provide greater sensitivity and specificity.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Reversed-Phase HPLC with Pre-Column Derivatization

For assessing achiral purity and quantifying related substances, a derivatization step can be introduced to improve chromatographic retention and UV detection.

  • Derivatization Reagent: A reagent that reacts with the primary amine, such as 4-nitrobenzoyl chloride, can be used to introduce a chromophore.

  • Derivatization Procedure:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

    • Add a solution of 4-nitrobenzoyl chloride and a base (e.g., triethylamine).

    • Allow the reaction to proceed to completion.

    • Quench the reaction and dilute the mixture for HPLC analysis.

  • Instrumentation: HPLC with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength will depend on the chromophore introduced by the derivatizing agent (e.g., around 254 nm for a nitrobenzoyl derivative).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polar nature and relatively low volatility of this compound, a derivatization step is highly recommended to achieve good chromatographic performance.

  • Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for derivatizing primary amines.

  • Derivatization Procedure:

    • Dissolve a known amount of the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add the BSTFA with 1% TMCS reagent.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Split injection is typically used.

  • Temperature Program: An oven temperature program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) is used to separate the derivatized analyte from any impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Potential Impurities

A common synthetic route to this compound involves the reduction of 1-methylpyrrolidine-3-carbonitrile. Based on this, potential impurities could include:

  • Unreacted Starting Material: 1-methylpyrrolidine-3-carbonitrile.

  • Intermediates: Partially reduced intermediates.

  • By-products: Products of side reactions occurring during the reduction.

  • Enantiomeric Impurity: The undesired enantiomer.

Visualizing the Workflow

HPLC_Workflow cluster_chiral Chiral HPLC cluster_rp Reversed-Phase HPLC with Derivatization Sample_C Sample Dissolution (in mobile phase) Inject_C Injection Sample_C->Inject_C Column_C Chiral HPLC Column (e.g., Chiralpak IA) Inject_C->Column_C Detection_C UV or MS Detection Column_C->Detection_C Result_C Enantiomeric Purity Detection_C->Result_C Sample_RP Sample Dissolution Derivatization_RP Pre-column Derivatization (e.g., with 4-nitrobenzoyl chloride) Sample_RP->Derivatization_RP Inject_RP Injection Derivatization_RP->Inject_RP Column_RP C18 RP-HPLC Column Inject_RP->Column_RP Detection_RP UV Detection Column_RP->Detection_RP Result_RP Achiral Purity Detection_RP->Result_RP

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_gcms GC-MS with Derivatization Sample Sample Dissolution (in dry solvent) Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization Inject Injection Derivatization->Inject Column GC Capillary Column (e.g., DB-5ms) Inject->Column Detection Mass Spectrometry (EI mode) Column->Detection Result Purity and Impurity ID Detection->Result

Caption: Workflow for GC-MS analysis of this compound.

Conclusion: Making the Right Choice

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals.

  • For determining enantiomeric purity, chiral HPLC is the method of choice. It allows for the direct separation and quantification of the enantiomers without the need for derivatization.

  • For identifying and quantifying a broad range of unknown impurities, GC-MS offers superior identification capabilities due to the structural information provided by the mass spectra. However, the requirement for derivatization adds complexity to the sample preparation.

  • For routine achiral purity testing, reversed-phase HPLC with derivatization can be a robust and reliable method, especially when a suitable chromophore is introduced for enhanced UV detection.

In a drug development setting, a combination of these techniques is often employed. Chiral HPLC is essential for controlling the stereochemistry, while GC-MS can be invaluable for impurity profiling and identification during process development and for troubleshooting. Reversed-phase HPLC can then be used for routine quality control. By understanding the strengths and weaknesses of each technique, researchers can develop a comprehensive analytical strategy to ensure the purity and quality of this compound.

A Comparative Analysis of (1-Methylpyrrolidin-3-yl)methanamine and Other Diamines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, diamines represent a critical class of scaffolds and building blocks for the synthesis of novel therapeutic agents. Their ability to engage in various biological interactions makes them prevalent in a wide array of pharmacologically active compounds. This guide provides a comparative analysis of (1-Methylpyrrolidin-3-yl)methanamine against other structurally diverse diamines, namely trans-1,2-diaminocyclohexane, N,N'-dimethylethylenediamine, and piperazine. This objective comparison, supported by physicochemical data and detailed experimental protocols, aims to assist researchers in selecting appropriate diamine moieties for their drug discovery programs.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a molecule, such as its molecular weight, lipophilicity (logP), and ionization constant (pKa), are pivotal in determining its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key physicochemical parameters for this compound and the selected comparator diamines.

PropertyThis compoundtrans-1,2-DiaminocyclohexaneN,N'-DimethylethylenediaminePiperazine
Molecular Formula C₆H₁₄N₂C₆H₁₄N₂C₄H₁₂N₂C₄H₁₀N₂
Molecular Weight ( g/mol ) 114.19[1]114.1988.1586.14
Predicted XlogP -0.3[1]0.4-0.7-1.3
Predicted pKa (most basic) 10.16Not Available9.599.73[2]
Structure A five-membered pyrrolidine ring with a methyl group on the nitrogen and a methanamine substituent at the 3-position.[1]A cyclohexane ring with two amine groups in a trans configuration.An acyclic diamine with methyl groups on each nitrogen.A six-membered heterocyclic ring with two nitrogen atoms at opposite positions.[2]

Biological Activity and Applications: A High-Level Comparison

While specific comparative biological data for this compound is not extensively available in the public domain, the known applications of the comparator diamines provide a context for their potential roles in drug discovery.

  • This compound: The pyrrolidine scaffold is a common motif in a variety of biologically active compounds, suggesting its potential as a valuable building block in medicinal chemistry.[3][4][5] Its structure, featuring a tertiary amine within the ring and a primary amine in the side chain, offers multiple points for chemical modification to explore structure-activity relationships (SAR).

  • trans-1,2-Diaminocyclohexane: This conformationally restricted diamine is a well-established chiral ligand in asymmetric catalysis and a key component in several anticancer drugs, such as Oxaliplatin.[6][7] Its rigid structure can be advantageous in designing ligands with high receptor specificity. The trans configuration places the amino groups on opposite sides of the cyclohexane ring, influencing its stereochemistry and interaction with biological targets.[8]

  • N,N'-Dimethylethylenediamine: This flexible, acyclic diamine is utilized in the synthesis of various compounds, including as a ligand in coordination chemistry and as a building block for pharmaceuticals.[9] Its conformational flexibility can be a factor in its binding to a broader range of targets.

  • Piperazine: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of receptors, including those for dopamine, serotonin, and histamine.[2][10] Its derivatives have been extensively studied for their activities on various neurotransmitter receptors.[2][11][12][13]

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Experimental Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) is a critical parameter that influences a compound's solubility, permeability, and target binding. Potentiometric titration is a standard method for its determination.[14]

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the diamine in deionized water. Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place a known volume of the diamine solution in a beaker with a magnetic stirrer.

  • Titration Procedure:

    • Slowly add the standardized HCl solution in small increments from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped significantly.

    • Perform a back-titration by adding the standardized NaOH solution in increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve. For a diamine, two pKa values will be determined.

Experimental Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Diamine_Solution 0.01 M Diamine Solution Titrate_HCl Titrate with HCl Diamine_Solution->Titrate_HCl HCl_Solution 0.1 M HCl HCl_Solution->Titrate_HCl NaOH_Solution 0.1 M NaOH Titrate_NaOH Back-titrate with NaOH NaOH_Solution->Titrate_NaOH Record_pH_1 Record pH Titrate_HCl->Record_pH_1 Record_pH_1->Titrate_NaOH Record_pH_2 Record pH Titrate_NaOH->Record_pH_2 Plot_Curve Plot Titration Curve Record_pH_2->Plot_Curve Determine_pKa Determine pKa at half-equivalence points Plot_Curve->Determine_pKa

Workflow for pKa determination by potentiometric titration.
Experimental Determination of logP (Shake-Flask Method)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most direct way to measure logP.[15]

Methodology:

  • System Preparation: Use n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) that have been mutually saturated.

  • Sample Preparation: Prepare a stock solution of the diamine in the aqueous buffer.

  • Partitioning:

    • Add a known volume of the diamine stock solution to a flask containing a known volume of n-octanol.

    • Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Let the flask stand to allow for complete phase separation.

  • Concentration Measurement:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the diamine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the diamine in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Shake-Flask Method for logP Determination

logP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturated_Phases Saturated n-Octanol and Aqueous Buffer Mix_Phases Mix Diamine Stock with n-Octanol Saturated_Phases->Mix_Phases Diamine_Stock Diamine Stock Solution Diamine_Stock->Mix_Phases Shake Shake to Equilibrate Mix_Phases->Shake Separate Separate Phases Shake->Separate Measure_Conc Measure Concentration in each phase (HPLC/UV-Vis) Separate->Measure_Conc Calculate_P Calculate P = [Organic]/[Aqueous] Measure_Conc->Calculate_P Calculate_logP Calculate logP = log10(P) Calculate_P->Calculate_logP

Workflow for logP determination using the shake-flask method.
In Vitro Receptor Binding Assay (Radioligand Competition)

Receptor binding assays are fundamental for determining the affinity of a compound for a specific biological target. A common format is the radioligand competition assay.[16][17]

Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

    • Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor.

    • Test Compounds: Prepare serial dilutions of the diamines to be tested.

  • Assay Procedure:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Radioligand Competition Binding Assay Workflow

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubate Incubate Membranes, Radioligand & Test Compound Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Test_Compounds Test Diamines Test_Compounds->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Wash Wash filters Filter->Wash Count Measure Radioactivity Wash->Count Plot Plot Competition Curve Count->Plot Calculate_IC50 Determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Workflow for a radioligand competition binding assay.
In Vitro Cytotoxicity Assay (MTT Assay)

Assessing the cytotoxicity of a compound is a crucial step in early drug discovery to identify potential safety liabilities. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[18]

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the diamines in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include control wells with untreated cells and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT Cytotoxicity Assay Workflow

MTT_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Cells Plate Cells Treat_Cells Treat Cells with Diamines Plate_Cells->Treat_Cells Prepare_Compounds Prepare Diamine Dilutions Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Plot_Curve Plot Dose-Response Curve Measure_Absorbance->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for an MTT cytotoxicity assay.

Conclusion

This compound presents an interesting scaffold for drug discovery due to its structural features. While direct comparative biological data is currently limited, this guide provides a framework for its evaluation against other well-established diamines. The provided physicochemical data offers a starting point for computational modeling and initial assessment. Furthermore, the detailed experimental protocols for determining key parameters such as pKa, logP, receptor binding affinity, and cytotoxicity empower researchers to generate the necessary data for a comprehensive and objective comparison. By applying these methodologies, the scientific community can better elucidate the potential of this compound and its derivatives in the development of novel therapeutics.

References

Efficacy of (1-Methylpyrrolidin-3-yl)methanamine Derivatives as Selective M1 Muscarinic Receptor Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of (1-Methylpyrrolidin-3-yl)methanamine derivatives and related compounds, evaluating their efficacy as selective M1 muscarinic receptor antagonists. The data presented is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering insights into the structure-activity relationships of this chemical series.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors that play a crucial role in mediating a wide range of physiological functions in the central and peripheral nervous systems.[1] The M1 subtype, in particular, is a key target for the development of therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia. This guide focuses on the binding affinity of a series of 4,4'-difluorobenzhydrol carbamates, including a derivative of this compound, for human muscarinic acetylcholine receptor subtypes (hM1-hM5).

Comparative Efficacy Data

The binding affinities of the synthesized compounds for the five human muscarinic receptor subtypes (hM1-hM5) were determined using competitive radioligand binding assays. The results, expressed as Ki values (nM), are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundhM1 Ki (nM)hM2 Ki (nM)hM3 Ki (nM)hM4 Ki (nM)hM5 Ki (nM)
2 1.222710018.24.8
7 1.22>1000>100011411.6
10 26>1000>100022055

Compound 10 is the this compound derivative.

The data indicates that while compounds 2 and 7 exhibit the highest affinity for the hM1 receptor, the this compound derivative (10 ) also demonstrates notable affinity for hM1 and significant selectivity over hM2 and hM3 subtypes.[1] Specifically, compound 2 shows good-to-excellent selectivity for hM1 over hM2-hM4 receptors.[1]

Experimental Protocols

Radioligand Binding Assay

The binding affinities of the compounds were determined using a competitive radioligand binding assay with [N-methyl-³H]scopolamine methyl chloride ([³H]NMS) on cell membranes from Chinese Hamster Ovary (CHO) cells individually expressing the human muscarinic acetylcholine receptors (hM1-hM5).

Procedure:

  • Cell membranes expressing one of the hM1-hM5 receptor subtypes were incubated with the radioligand [³H]NMS.

  • Various concentrations of the test compounds were added to compete with the radioligand for binding to the receptors.

  • After incubation, the bound and free radioligand were separated by filtration.

  • The amount of bound radioactivity was measured using liquid scintillation counting.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for M1 muscarinic receptors and the in silico workflow used in the cited study.

M1_Signaling_Pathway cluster_receptor Cell Membrane ACh Acetylcholine (ACh) or Antagonist M1R M1 Muscarinic Receptor ACh->M1R Binds to Gq_alpha Gq α-subunit M1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma G βγ-subunits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: General signaling pathway of the M1 muscarinic receptor.

In_Silico_Workflow start Start: Design of Carbamate Scaffolds docking Molecular Docking (M1 Receptor Model) start->docking synthesis Chemical Synthesis of Selected Compounds docking->synthesis Based on docking scores evaluation Pharmacological Evaluation (Radioligand Binding Assay) synthesis->evaluation sar Structure-Activity Relationship (SAR) Analysis evaluation->sar end Identification of Lead Compounds sar->end

Caption: In silico and experimental workflow for compound evaluation.

Conclusion

The this compound derivative (10 ) represents a viable scaffold for the development of selective M1 muscarinic receptor antagonists. While other evaluated compounds showed higher affinity, this derivative maintains respectable potency and selectivity. Further optimization of this scaffold could lead to the development of novel therapeutic agents for the treatment of central nervous system disorders.

References

Spectroscopic Validation of (1-Methylpyrrolidin-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for the validation of the chemical structure of (1-Methylpyrrolidin-3-yl)methanamine. Aimed at researchers, scientists, and professionals in drug development, this document summarizes expected and experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data is compared with that of structurally related amines to aid in the unambiguous identification and characterization of this compound.

Structural Overview

This compound is a heterocyclic amine containing a pyrrolidine ring substituted with a methyl group on the nitrogen atom and an aminomethyl group at the 3-position. Its chemical formula is C₆H₁₄N₂ and it has a molecular weight of approximately 114.19 g/mol .[1] The structure incorporates a tertiary amine within the pyrrolidine ring and a primary amine in the side chain, features that give rise to characteristic spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and its structural analogs. Due to the limited availability of published experimental spectra for the target compound, data from closely related molecules are presented for comparative purposes.

Table 1: ¹H NMR Spectral Data (Expected/Inferred vs. Analogs)

CompoundProton AssignmentExpected/Observed Chemical Shift (δ, ppm)
This compound) N-CH₃~2.2-2.4
Pyrrolidine ring protons (CH, CH₂)~1.5-3.0 (complex multiplets)
CH₂-NH₂~2.5-2.8
NH₂Broad singlet, ~1.5-3.0 (variable)
1-Methylpyrrolidine N-CH₃2.35
Pyrrolidine ring protons (α-CH₂)2.47
Pyrrolidine ring protons (β-CH₂)1.78
3-Amino-1-methylpyrrolidine N-CH₃~2.3
Pyrrolidine ring protonsOverlapping multiplets ~1.5-3.0
CH-NH₂~3.0-3.3
NH₂Broad singlet

Table 2: ¹³C NMR Spectral Data (Expected/Inferred vs. Analogs)

CompoundCarbon AssignmentExpected/Observed Chemical Shift (δ, ppm)
This compound) N-CH₃~42
Pyrrolidine C2, C5~55-60
Pyrrolidine C4~25-30
Pyrrolidine C3~35-40
CH₂-NH₂~45-50
1-Methylpyrrolidine N-CH₃42.1
Pyrrolidine C2, C556.9
Pyrrolidine C3, C424.3
N-Methyl-2-pyrrolidone N-CH₃29.1
C5 (adjacent to N)49.5
C331.0
C420.6
C=O175.0

Table 3: IR Spectroscopy Data (Expected Absorptions)

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Notes
Primary Amine (R-NH₂)N-H stretch (symmetric & asymmetric)3300-3500 (two bands)Characteristic for primary amines.
N-H bend (scissoring)1590-1650
Tertiary Amine (R₃N)C-N stretch1000-1250
AlkaneC-H stretch2850-2960
CH₂ bend~1465

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

Ionm/z (Predicted)Description
[M]⁺114.12Molecular Ion
[M+H]⁺115.12Protonated Molecular Ion
[M-CH₃]⁺99.11Loss of a methyl group
[M-NH₂CH₂]⁺84.08Loss of the aminomethyl group

Experimental Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of the structure of this compound using spectroscopic techniques.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_validation Structure Validation Sample Pure this compound NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->NMR_Prep FTIR_Prep Prepare as Neat Liquid or Thin Film Sample->FTIR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq FTIR_Acq FTIR Spectroscopy FTIR_Prep->FTIR_Acq MS_Acq Mass Spectrometry (e.g., GC-MS) MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integrations NMR_Acq->NMR_Analysis FTIR_Analysis Identify Characteristic Functional Group Absorptions FTIR_Acq->FTIR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS_Acq->MS_Analysis Comparison Compare with Expected Data and Analogs NMR_Analysis->Comparison FTIR_Analysis->Comparison MS_Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium oxide) in a clean, dry 5 mm NMR tube.

  • Instrument Setup : The NMR spectrometer is typically operated at a magnetic field strength corresponding to a proton resonance frequency of 300-600 MHz.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : As a liquid, the sample can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup : The FTIR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded.

  • Data Acquisition : The sample is placed in the beam path, and the infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup : A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar phase) is interfaced with a mass spectrometer. The GC oven temperature is programmed to ramp from a low initial temperature to a final temperature that ensures the elution of the analyte.

  • Data Acquisition : The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the mass-to-charge ratios of the resulting ions are measured.

  • Data Analysis : The resulting total ion chromatogram (TIC) shows the retention time of the analyte. The mass spectrum corresponding to the analyte's peak is analyzed to determine the molecular weight and fragmentation pattern, which can be compared to spectral libraries and predicted fragmentation pathways.

References

A Comparative Guide to the Reactivity of Pyrrolidine and Piperidine Scaffolds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a critical decision in synthetic chemistry and drug design, profoundly influencing the physicochemical properties and reactivity of a molecule. Among the most utilized saturated heterocycles, the five-membered pyrrolidine and six-membered piperidine rings are ubiquitous. Although differing by only a single methylene unit, their respective reactivities in synthetic transformations can be markedly different. This guide provides an objective, data-driven comparison of these two scaffolds, supported by experimental data and detailed protocols to inform synthetic strategy.

Core Physicochemical Properties: A Tale of Two Rings

The reactivity of pyrrolidine and piperidine is fundamentally governed by their electronic and conformational properties. While both are secondary amines with similar basicities, subtle differences in their structure lead to distinct behaviors in chemical reactions.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic, but pyrrolidine is slightly more basic, which can be attributed to greater conformational stability of its protonated form.[1]
Ring Conformation ChairEnvelopePiperidine's stable chair conformation contrasts with the more flexible and slightly strained envelope conformation of pyrrolidine. This influences the approach of reactants and the stability of transition states.
Nucleophilicity HighHighBoth are potent nucleophiles. However, the less sterically hindered nitrogen in the flatter pyrrolidine ring can lead to faster reaction rates in some cases.

Comparative Reactivity in Key Synthetic Transformations

The subtle differences in the structures of pyrrolidine and piperidine manifest in their reactivity in a variety of common synthetic transformations.

Catalysis: The Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration, is a classic example where the choice of amine catalyst significantly impacts reaction efficiency. Experimental data from a study on the synthesis of glitazone precursors demonstrates the superior catalytic activity of pyrrolidine over piperidine.

Table 1: Comparison of Pyrrolidine and Piperidine as Catalysts in the Knoevenagel Condensation with p-Nitrobenzaldehyde

CatalystCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
Piperidine0.8480~59
Pyrrolidine0.625480~74
Pyrrolidine0.75480~77
(Data sourced from Vieira et al., 2018)[2]

Table 2: Comparison of Pyrrolidine and Piperidine as Catalysts in the Knoevenagel Condensation with p-Methoxybenzaldehyde

CatalystCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
Piperidine0.8480~91
Pyrrolidine0.5480100
Pyrrolidine0.625480100
(Data sourced from Vieira et al., 2018)[2]

The data clearly indicates that pyrrolidine is a more efficient catalyst for this transformation.[2] In the reaction with p-methoxybenzaldehyde, pyrrolidine achieves complete conversion at a lower catalyst loading (0.5 eq.) compared to piperidine, which only reaches 91% conversion at a higher loading (0.8 eq.).[2] This enhanced reactivity is attributed to the subtle differences in ring size and conformation of the five-membered pyrrolidine ring, which likely leads to a more favorable catalytic cycle.[2]

G Knoevenagel Condensation Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Reactants Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine - H2O Amine Pyrrolidine or Piperidine Adduct Adduct Iminium_Ion->Adduct + Enolate Enolate Enolate Product α,β-unsaturated product Adduct->Product - Amine - H2O Active_Methylene Active Methylene Compound Active_Methylene->Enolate + Base Base Amine (catalyst)

A simplified catalytic cycle for the Knoevenagel condensation.
Enamine Synthesis and Alkylation (Stork Enamine Reaction)

The Stork enamine reaction is a versatile method for the α-alkylation of ketones and aldehydes. The reaction proceeds via the formation of an enamine intermediate, which then acts as a nucleophile. Both pyrrolidine and piperidine are commonly used for enamine formation. Pyrrolidine is often preferred for the formation of enamines from ketones, as it has been observed to lead to faster reaction rates. This is likely due to the more planar nature of the pyrrolidine ring, which facilitates the formation of the C=C double bond of the enamine.

G Stork Enamine Alkylation Workflow Ketone Ketone Enamine Enamine Ketone->Enamine + Amine - H2O Amine Pyrrolidine or Piperidine Iminium_Salt Iminium Salt Enamine->Iminium_Salt + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Hydrolysis Hydrolysis (H3O+) Iminium_Salt->Hydrolysis Alkylated_Ketone α-Alkylated Ketone Hydrolysis->Alkylated_Ketone

A general workflow for the Stork enamine alkylation.
N-Alkylation and N-Acylation

In both N-alkylation and N-acylation reactions, the nitrogen atom of the amine acts as a nucleophile. Due to their similar basicities and nucleophilicities, both pyrrolidine and piperidine undergo these reactions readily. However, the slightly higher basicity of pyrrolidine can sometimes translate to faster reaction rates. The choice between the two often comes down to the desired stereochemical outcome or the specific steric environment of the substrate. The less hindered nature of the pyrrolidine nitrogen may be advantageous when reacting with bulky electrophiles.

Underlying Principles of Reactivity Differences

The observed differences in reactivity can be attributed to a combination of factors:

  • Ring Strain: Pyrrolidine, as a five-membered ring, has a small amount of torsional strain in its envelope and twist conformations. This strain can be relieved in the transition state of certain reactions, leading to a lower activation energy compared to the relatively strain-free chair conformation of piperidine.

  • Conformational Flexibility: The greater flexibility of the pyrrolidine ring allows it to more easily adopt the optimal geometry for reaction, whereas the rigid chair conformation of piperidine can present steric hindrance.

  • Stereoelectronics: The orientation of the nitrogen lone pair is crucial for its nucleophilicity. In the more planar pyrrolidine, the lone pair is arguably more accessible for reaction compared to the axial or equatorial positions in the piperidine chair conformation.

G Factors Influencing Reactivity cluster_pyrrolidine Pyrrolidine cluster_piperidine Piperidine Reactivity Reactivity P_Strain Torsional Strain P_Strain->Reactivity P_Conformation Envelope/Twist (Flexible) P_Conformation->Reactivity P_Stereo Accessible Lone Pair P_Stereo->Reactivity Pi_Strain Strain-Free Pi_Strain->Reactivity Pi_Conformation Chair (Rigid) Pi_Conformation->Reactivity Pi_Stereo Axial/Equatorial Lone Pair Pi_Stereo->Reactivity

Key factors influencing the relative reactivity of pyrrolidine and piperidine.

Experimental Protocols

Protocol 1: Knoevenagel Condensation Catalyzed by Pyrrolidine

Objective: To synthesize 5-(4-methoxybenzylidene)thiazolidine-2,4-dione using pyrrolidine as a catalyst.

Materials:

  • Thiazolidine-2,4-dione (TZD)

  • p-Methoxybenzaldehyde

  • Pyrrolidine

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round-bottom flask, add thiazolidine-2,4-dione (1.0 eq), p-methoxybenzaldehyde (1.0 eq), and ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add pyrrolidine (0.5 eq) to the reaction mixture.

  • Fit the flask with a condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8 hours for full conversion), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Protocol 2: Stork Enamine Synthesis and Alkylation using Pyrrolidine

Objective: To synthesize 2-allylcyclohexanone from cyclohexanone via a pyrrolidine enamine intermediate.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Allyl bromide

  • 1 M HCl solution

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure: Part A: Enamine Formation

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene (100 mL).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue to reflux until no more water is collected (typically 2-3 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude enamine, which can be used directly in the next step.

Part B: Alkylation and Hydrolysis

  • Dissolve the crude enamine in anhydrous tetrahydrofuran (THF) (100 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath and add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add 1 M HCl solution (50 mL) to the reaction mixture and stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-allylcyclohexanone.

Protocol 3: N-Alkylation of Piperidine

Objective: To synthesize N-benzylpiperidine.

Materials:

  • Piperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round-bottom flask, add piperidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (50 mL).

  • Stir the suspension at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzylpiperidine.

Conclusion

References

Structure-Activity Relationship of (1-Methylpyrrolidin-3-yl)methanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to (1-methylpyrrolidin-3-yl)methanamine, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs). Due to a lack of comprehensive SAR studies on the exact this compound scaffold in publicly available literature, this guide leverages data from closely related structures, particularly substituted nicotine analogs, to infer the SAR principles applicable to the pyrrolidinemethanamine core. The primary biological targets discussed are the α4β2 and α7 nAChR subtypes, which are crucial in various neurological processes.

Comparative Analysis of Analog Performance

The following data summarizes the effects of substitutions on the pyrrolidine ring of nicotine, providing insights into how modifications to the this compound core could influence receptor affinity and functional activity.

Quantitative Data Summary: Nicotine Analogs with Pyrrolidine Ring Modifications

The data presented below is derived from a "methyl scan" of the pyrrolidinium ring of nicotine, which systematically investigates the impact of methyl group installation at various positions on the ring. This serves as a valuable surrogate for understanding the SAR of this compound analogs.

Table 1: Binding Affinities (Ki) of Nicotine Analogs at α4β2 and α7 nAChRs

CompoundModification on Pyrrolidine Ringα4β2 Ki (nM)α7 Ki (nM)
NicotineUnsubstituted1.01,200
1'-EthylnicotineN-Ethyl substitution151,100
1',1'-DimethylnicotiniumN,N-Dimethyl (quaternary)1,1001,300
(S)-2'-Methylnicotine2'-Methyl1.8330
(R)-2'-Methylnicotine2'-Methyl11480
(S)-cis-3'-Methylnicotine3'-Methyl (cis)131,200
(S)-trans-3'-Methylnicotine3'-Methyl (trans)3.0800
(S)-4'-Methylnicotine4'-Methyl2.511,000
(S)-cis-5'-Methylnicotine5'-Methyl (cis)12015,000
(S)-trans-5'-Methylnicotine5'-Methyl (trans)4.21,600

Data adapted from a study on the methyl scan of the pyrrolidinium ring of nicotine.[1]

Table 2: Functional Agonist Potency (EC50) and Efficacy (Imax) of Nicotine Analogs at α4β2 and α7 nAChRs

Compoundα4β2 EC50 (nM)α4β2 Imax (% of ACh)α7 EC50 (nM)α7 Imax (% of ACh)
Nicotine2,10010011,000100
1'-Ethylnicotine28,0009512,00098
(S)-2'-Methylnicotine3,200994,200110
(R)-2'-Methylnicotine18,000905,800105
(S)-cis-3'-Methylnicotine25,0008513,00095
(S)-trans-3'-Methylnicotine5,800989,500102
(S)-4'-Methylnicotine6,20092>100,000<10
(S)-cis-5'-Methylnicotine>100,000<5>100,000<5
(S)-trans-5'-Methylnicotine8,5009618,00090

Data adapted from a study on the methyl scan of the pyrrolidinium ring of nicotine.[1]

Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be deduced for the pyrrolidine moiety:

  • N-Substitution: Increasing the steric bulk at the nitrogen of the pyrrolidine ring (e.g., N-ethyl or N,N-dimethyl) generally leads to a significant decrease in affinity and potency at the α4β2 receptor, while having a much smaller effect on the α7 receptor.[1] This suggests that the binding pocket of the α4β2 receptor is more sterically constrained around the pyrrolidine nitrogen.

  • C2' Position: Methylation at the 2'-position is well-tolerated and can even enhance binding and potency at the α7 receptor.[1] This indicates a potential for substitution at the carbon adjacent to the nitrogen in this compound analogs to improve α7 selectivity.

  • C3' Position: The stereochemistry of substitution at the 3'-position is crucial. The trans-methyl isomer exhibits higher affinity and potency at both α4β2 and α7 receptors compared to the cis-isomer.[1] This highlights the importance of stereochemistry in the design of 3-substituted pyrrolidine analogs.

  • C4' Position: Methylation at the 4'-position dramatically reduces potency and efficacy at the α7 receptor, while having a lesser impact on the α4β2 receptor.[1] This position appears to be critical for α7 receptor activation.

  • C5' Position: Similar to the 3'-position, stereochemistry at the 5'-position is a key determinant of activity. The trans-methyl isomer retains significant activity, whereas the cis-isomer is largely inactive at both receptor subtypes.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

Radioligand Binding Assays for nAChRs

Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes prepared from cell lines expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing human α4β2 or α7 nAChRs).

  • Radioligand: e.g., [³H]-Epibatidine or [¹²⁵I]-Epibatidine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding competitor: e.g., 1 mM nicotine.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target nAChR subtype.

    • Homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., nicotine).

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

Objective: To determine the functional potency (EC50) and efficacy (Imax) of test compounds by measuring the ion currents elicited upon receptor activation.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Oocyte Ringers 2 (OR2) solution.

  • Two-electrode voltage clamp setup.

  • Agonist solutions of known concentrations.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with the cRNA encoding the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with OR2 solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application and Data Acquisition:

    • Apply agonist solutions of increasing concentrations to the oocyte for a set duration.

    • Record the inward current elicited by the agonist application.

    • Wash the oocyte with OR2 solution between agonist applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak current amplitude for each agonist concentration.

    • Plot the normalized current response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Imax (maximal current response) by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR of this compound analogs.

SAR_Logic Scaffold This compound Scaffold Analogs Analog Library Scaffold->Analogs Systematic Modification Bioassays Biological Assays (Binding & Functional) Analogs->Bioassays Data Quantitative Data (Ki, IC50, Efficacy) Bioassays->Data SAR Structure-Activity Relationship Data->SAR Design Rational Drug Design SAR->Design Design->Analogs Iterative Optimization

Caption: Logical workflow for a structure-activity relationship (SAR) study.

nAChR_Signaling Agonist nAChR Agonist (e.g., Acetylcholine, Analog) nAChR Nicotinic Acetylcholine Receptor (α4β2 or α7) Agonist->nAChR Binds to Orthosteric Site Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling Response Cellular Response (e.g., Neurotransmitter Release) Signaling->Response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Two-Electrode Voltage Clamp Membrane_Prep 1. Membrane Preparation Competition 2. Competition Binding Membrane_Prep->Competition Filtration 3. Filtration Competition->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis_Ki 5. Data Analysis (IC50 -> Ki) Counting->Analysis_Ki Oocyte_Prep 1. Oocyte Preparation & Injection Recording 2. Electrophysiological Recording Oocyte_Prep->Recording Agonist_App 3. Agonist Application Recording->Agonist_App Data_Acq 4. Data Acquisition Agonist_App->Data_Acq Analysis_EC50 5. Data Analysis (EC50, Imax) Data_Acq->Analysis_EC50

Caption: Experimental workflows for binding and functional assays.

References

Cross-Reactivity Profiling of N-methyl-1-(piperidin-4-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-1-(piperidin-4-yl)methanamine scaffold is a privileged core structure in modern medicinal chemistry, serving as a versatile template for the development of a diverse array of pharmacologically active agents. The inherent structural flexibility of the piperidine ring allows for a wide range of substitutions, enabling the fine-tuning of binding affinity and selectivity toward various biological targets.[1] A critical aspect of the preclinical development of drug candidates based on this scaffold is the comprehensive assessment of their cross-reactivity profiles. This guide provides a comparative analysis of the selectivity of key N-methyl-1-(piperidin-4-yl)methanamine derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential and the prediction of off-target effects.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of representative derivatives against their primary targets and a panel of off-target receptors, ion channels, and enzymes. Lower values are indicative of higher affinity and potency.

Table 1: Cross-Reactivity Profile of Pimavanserin (5-HT2A Inverse Agonist)

Pimavanserin is an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2] Its primary mechanism of action is potent inverse agonism at the serotonin 5-HT2A receptor.[2][3] The following table details its binding affinity and functional activity at its primary target and a range of other receptors.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
Primary Target
5-HT2A0.087 - 0.50.7 (inverse agonist)[1][3]
Selected Off-Targets
5-HT2C0.44 - 202.5 (inverse agonist)[1][3]
Sigma 1120-[3][4]
Dopamine D2> 10,000-[1]
Adrenergic α1A> 1,000-[1]
Muscarinic M1-M5> 1,000-[1]
Histamine H1> 1,000-[1]
5-HT2B, other monoaminergic receptors, calcium channels> 300-[3]

Pimavanserin demonstrates high selectivity for the 5-HT2A receptor, with approximately 30 to 40-fold lower affinity for the 5-HT2C receptor.[5] It exhibits weak affinity for the sigma-1 receptor and negligible affinity for a broad panel of other receptors, highlighting its focused pharmacological profile.[1][3]

Table 2: Cross-Reactivity Profile of CXCR4 Antagonists

Derivatives of the N-methyl-1-(piperidin-4-yl)methanamine scaffold have been developed as potent antagonists of the C-X-C chemokine receptor type 4 (CXCR4), a key target in cancer metastasis and HIV entry.[6] While comprehensive public data on their cross-reactivity against a wide panel of targets is limited, structure-activity relationship (SAR) studies have demonstrated high potency for CXCR4.[6]

Compound ClassPrimary TargetRepresentative IC50 (nM)Cross-Reactivity DataReference
N-Substituted-4-(aminomethyl)piperidine DerivativesCXCR422 - 150Comprehensive public data is limited, representing an area for further investigation.[1][6]

Table 3: Cross-Reactivity Profile of µ-Opioid Receptor Modulators

The 4-anilinopiperidine substructure, closely related to N-methyl-1-(piperidin-4-yl)methanamine, is a well-established pharmacophore for potent µ-opioid receptor agonists, such as fentanyl and its analogs.[6][7] These compounds are powerful analgesics, and their selectivity profiling is crucial for understanding their side-effect profiles.

Compound ClassPrimary TargetRepresentative Ki (nM)Cross-Reactivity DataReference
4-Anilidopiperidine Derivativesµ-Opioid Receptor0.5 - 3.4Comprehensive public data on broad panel screening is often proprietary.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of N-methyl-1-(piperidin-4-yl)methanamine derivatives.

Radioligand Receptor Binding Assay (General Protocol)

This is a standard method to determine the affinity of a test compound for a specific receptor.[1]

1. Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the target receptor of interest (e.g., CHO-K1 cells for 5-HT2A).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Non-specific Binding Ligand: An unlabeled ligand at a high concentration to determine non-specific binding (e.g., 10 µM spiperone for 5-HT2A).

  • Test Compound: The N-methyl-1-(piperidin-4-yl)methanamine derivative of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding ligand.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[1]

  • Separation: Terminate the reaction by rapid filtration through the glass fiber filters, which traps the receptor-bound radioligand.[1]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Safety Pharmacology Profiling

Safety pharmacology studies are conducted to identify potential undesirable pharmacodynamic effects on major physiological systems. The core battery of tests typically assesses the central nervous, cardiovascular, and respiratory systems.[8][9]

1. Central Nervous System (CNS) Assessment:

  • General Behavior (Irwin Test): A systematic observational method to detect overt behavioral, physiological, and neurotoxic effects of a test compound in rodents.[8]

  • Motor Coordination (Rotarod Test): Assesses the ability of rodents to maintain balance on a rotating rod, which can indicate potential motor impairment.[8][10]

  • Locomotor Activity: Measures spontaneous movement in an open field to assess for hypo- or hyperactivity.[8][10]

2. Cardiovascular System Assessment:

  • hERG Channel Assay: An in vitro patch-clamp assay to evaluate the potential of a compound to inhibit the hERG potassium channel, which is a key indicator of potential QT interval prolongation and proarrhythmic risk.

  • In Vivo Cardiovascular Monitoring: Telemetry studies in conscious, unrestrained animals (e.g., dogs, non-human primates) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

3. Respiratory System Assessment:

  • Whole-body Plethysmography: A non-invasive method to measure respiratory rate and tidal volume in conscious animals.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the cross-reactivity profiling of N-methyl-1-(piperidin-4-yl)methanamine derivatives.

G cluster_0 5-HT2A Receptor Inverse Agonism Pathway Pimavanserin Pimavanserin (Inverse Agonist) HT2A 5-HT2A Receptor (Constitutively Active) Pimavanserin->HT2A Binds and stabilizes inactive state Gq11 Gq/11 HT2A->Gq11 Reduces basal activation PLC Phospholipase C (PLC) Gq11->PLC Inhibition PIP2 PIP2 PLC->PIP2 Inhibits hydrolysis IP3 IP3 DAG DAG Ca Intracellular Ca2+ Release PKC Protein Kinase C (PKC) Activation Downstream Downstream Signaling

Caption: Signaling pathway of a 5-HT2A receptor inverse agonist like Pimavanserin.

G cluster_1 CXCR4 Antagonism Pathway Derivative CXCR4 Antagonist Derivative CXCR4 CXCR4 Receptor Derivative->CXCR4 Blocks binding site CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binding prevented Gi Gi CXCR4->Gi Inhibition of activation PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Inhibition Cell_Migration Cell Migration & Survival PI3K_Akt->Cell_Migration Downregulation MAPK->Cell_Migration Downregulation

Caption: Mechanism of action for a CXCR4 antagonist derivative.

G cluster_2 µ-Opioid Receptor Agonism Pathway Opioid_Agonist µ-Opioid Agonist Derivative MOR µ-Opioid Receptor Opioid_Agonist->MOR Binds and activates Gi_o Gi/o MOR->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) Gi_o->K_channel Ca_channel ↓ Ca2+ Influx Gi_o->Ca_channel cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release K_channel->Neurotransmitter Ca_channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Signaling cascade following activation of the µ-opioid receptor.

G cluster_3 Experimental Workflow for Cross-Reactivity Profiling start Start: Test Compound (Derivative) primary_screen Primary Target Assay (e.g., Radioligand Binding) start->primary_screen potency Determine Ki / IC50 primary_screen->potency secondary_screen Broad Panel Screening (e.g., Eurofins SafetyScreen44) potency->secondary_screen data_analysis Data Analysis & Selectivity Profiling secondary_screen->data_analysis hit High Selectivity data_analysis->hit off_target Significant Off-Target Activity data_analysis->off_target further_dev Further Development hit->further_dev optimization Lead Optimization / Re-design off_target->optimization

Caption: A typical workflow for assessing the cross-reactivity of novel derivatives.

References

comparative study of different synthetic routes to (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

(1-Methylpyrrolidin-3-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its desirable physicochemical properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative overview of prominent synthetic routes to this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound have been identified in the literature: the reduction of a nitrile intermediate and the reductive amination of a ketone precursor. The following table summarizes the key aspects of these approaches.

ParameterRoute 1: Reduction of 1-Methyl-3-cyanopyrrolidineRoute 2: Reductive Amination of 1-Methylpyrrolidin-3-one
Starting Material 1-Methyl-3-cyanopyrrolidine1-Methylpyrrolidin-3-one
Key Transformation Nitrile ReductionReductive Amination
Reagents Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂Ammonium formate, Palladium on carbon (Pd/C), Formic acid
Typical Yield HighModerate to High
Key Advantages - High yields often achievable- Direct conversion of the nitrile to the amine- Milder reaction conditions compared to LiAlH₄- Avoids the use of highly reactive metal hydrides
Key Disadvantages - LiAlH₄ is highly reactive and requires careful handling- Raney Nickel can be pyrophoric- May require optimization to minimize side products- Palladium catalysts can be expensive

Experimental Protocols

Route 1: Reduction of 1-Methyl-3-cyanopyrrolidine with Lithium Aluminum Hydride

This method involves the direct reduction of the nitrile functional group to a primary amine using a powerful reducing agent.

Procedure:

  • A solution of 1-methyl-3-cyanopyrrolidine in a suitable anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise with stirring. The molar ratio of LiAlH₄ to the nitrile is typically in the range of 1.5 to 2.0 equivalents.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water.

  • The resulting precipitate is removed by filtration, and the filter cake is washed with the ether solvent.

  • The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by distillation under reduced pressure.

Route 2: Reductive Amination of 1-Methylpyrrolidin-3-one

This route utilizes a one-pot reaction where a ketone is converted to an amine in the presence of an ammonia source and a reducing agent.

Procedure:

  • To a solution of 1-methylpyrrolidin-3-one in a suitable solvent such as methanol or ethanol, ammonium formate is added, followed by a catalytic amount of palladium on carbon (10% Pd/C).

  • Formic acid is then added to the mixture, which serves as the reducing agent.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

  • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is taken up in water and the pH is adjusted to be basic (pH > 10) with a suitable base (e.g., sodium hydroxide).

  • The aqueous layer is extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.

  • Purification is typically achieved by distillation under reduced pressure.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes described.

G Synthetic Route 1: Nitrile Reduction A 1-Methyl-3-cyanopyrrolidine B Reduction A->B  LiAlH₄ or Raney Ni/H₂ C This compound B->C

Caption: Route 1: Synthesis via nitrile reduction.

G Synthetic Route 2: Reductive Amination A 1-Methylpyrrolidin-3-one B Reductive Amination A->B  NH₄HCO₂, Pd/C, HCOOH C This compound B->C

Caption: Route 2: Synthesis via reductive amination.

Logical Workflow for Method Selection

The choice between these synthetic routes will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents. The following workflow can guide the decision-making process.

G Workflow for Synthetic Route Selection Start Start: Need to synthesize this compound Q1 Is 1-Methyl-3-cyanopyrrolidine readily available? Start->Q1 Route1 Consider Route 1: Nitrile Reduction Q1->Route1 Yes Q3 Is 1-Methylpyrrolidin-3-one available? Q1->Q3 No Q2 Are facilities equipped for handling LiAlH₄ or Raney Ni? Route1->Q2 Proceed1 Proceed with Route 1 Q2->Proceed1 Yes Route2 Consider Route 2: Reductive Amination Q2->Route2 No Proceed2 Proceed with Route 2 Route2->Proceed2 Q3->Route2 Yes Reevaluate Re-evaluate starting material availability or consider alternative routes Q3->Reevaluate No

Caption: Decision workflow for selecting a synthetic route.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of (1-Methylpyrrolidin-3-yl)methanamine. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

This compound is classified as a flammable and corrosive liquid.[1] Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is critical to mitigate risks of severe skin burns, eye damage, and fire.

Hazard Identification and Classification
Hazard Class Category Hazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage
Source: PubChem[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the corrosive and flammable properties of this compound.

Body Area Required PPE Specifications and Rationale
Eye/Face Chemical safety goggles and a full-face shieldGoggles must be worn at all times. A face shield is required when there is a significant risk of splashes.[2]
Hand Chemical-resistant glovesNitrile gloves are generally adequate for incidental contact. For extended handling, consult the glove manufacturer's resistance data. Always inspect gloves before use and dispose of contaminated gloves properly.[3]
Body Flame-retardant and chemical-resistant lab coat or apronTo protect against splashes and fire hazards. Flame-retardant antistatic protective clothing is recommended.[3]
Footwear Closed-toe shoesTo protect feet from spills.
Respiratory NIOSH-approved respiratorRequired when working outside of a fume hood or when vapors/aerosols may be generated.[3]

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing accidental exposure and incidents.

Handling Procedures
  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and take precautionary measures against static discharge.[3][5]

  • Chemical Transfer: When transferring the chemical, ground and bond containers to prevent static electricity buildup.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Storage Procedures
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Location: Store in a designated corrosives and flammables area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling and storage area.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Identification: Label waste containers clearly as "Hazardous Waste" and include the full chemical name.

  • Containerization: Collect waste in a suitable, tightly sealed container. Do not mix with incompatible wastes.

  • Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general trash.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visual Workflow and Safety Diagrams

The following diagrams illustrate the safe handling workflow and immediate first aid responses for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Prepare Fume Hood PPE->FumeHood Ensure ventilation Transfer Transfer Chemical FumeHood->Transfer Experiment Perform Experiment Transfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Segregate & Label Waste Decontaminate->Waste Disposal Store for Disposal Waste->Disposal

Caption: Safe handling workflow for this compound.

FirstAidResponse cluster_routes Exposure Route cluster_actions Immediate Action Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Flush with water for 15 min Remove contaminated clothing Skin->FlushSkin FlushEye Flush with water for 15 min Remove contact lenses Eye->FlushEye FreshAir Move to fresh air Provide oxygen if needed Inhalation->FreshAir RinseMouth Rinse mouth Do NOT induce vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEye->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: First aid response for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methylpyrrolidin-3-yl)methanamine
Reactant of Route 2
(1-Methylpyrrolidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.